molecular formula C16H21F3N2O3 B6596450 Tolprocarb CAS No. 911499-62-2

Tolprocarb

货号: B6596450
CAS 编号: 911499-62-2
分子量: 346.34 g/mol
InChI 键: RSOBJVBYZCMJOS-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolprocarb is a carbamate ester that is the 2,2,2-trifluoroethyl ester of [(2S)-3-methyl-1-(4-methylbenzamido)butan-2-yl]carbamic acid. It is a novel systemic fungicide used for controlling rice blast. It has a role as an antifungal agrochemical. It is a member of benzamides, a carbamate ester, an organofluorine compound and a carbamate fungicide.

属性

IUPAC Name

2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylbenzoyl)amino]butan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c1-10(2)13(21-15(23)24-9-16(17,18)19)8-20-14(22)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,20,22)(H,21,23)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOBJVBYZCMJOS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C(C)C)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC[C@H](C(C)C)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020382
Record name Tolprocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911499-62-2
Record name Tolprocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911499-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolprocarb
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911499622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolprocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylphenyl)formamido]butan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPROCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4C9RC8LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dual Mode of Action of Tolprocarb in Rice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolprocarb is a novel fungicide that provides robust protection against rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. Its efficacy stems from a unique dual mode of action that combines direct inhibition of a crucial fungal metabolic pathway with the stimulation of the rice plant's own defense mechanisms. This two-pronged approach not only ensures effective disease control but also presents a lower risk for the development of fungicide-resistant fungal strains.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's dual action, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Direct Antifungal Action: Inhibition of Melanin Biosynthesis

This compound's primary mode of action against M. oryzae is the targeted inhibition of melanin biosynthesis, a process essential for the fungus to infect its host.[3][4] Melanin is a dark pigment that accumulates in the appressorium, a specialized infection structure. This melanin layer provides the structural rigidity and turgor pressure necessary for the appressorium's penetration peg to breach the rice plant's cell wall.[4]

This compound specifically targets and inhibits the polyketide synthase (PKS) enzyme, which is responsible for the initial steps of melanin synthesis.[5][6] This mode of action is distinct from other conventional melanin biosynthesis inhibitors (MBIs) that act on different enzymes within the same pathway.[5][6] By inhibiting PKS, this compound effectively prevents the formation of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), a key precursor in the melanin biosynthesis pathway.[1][5] The decolorized mycelia of M. oryzae treated with this compound can have their color restored by the addition of scytalone or 1,3,6,8-THN, confirming PKS as the target.[5][6] In vitro studies have shown that this compound inhibits the PKS of M. grisea in the 10–100 nM range.

Melanin Biosynthesis Inhibition Pathway

Melanin_Biosynthesis_Inhibition Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl-CoA->PKS Pentaketide Pentaketide PKS->Pentaketide Synthesis & Cyclization 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene Pentaketide->1,3,6,8-THN Scytalone Scytalone 1,3,6,8-THN->Scytalone 1,3,8-THN 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-THN Vermelone Vermelone 1,3,8-THN->Vermelone 1,8-DHN 1,8-Dihydroxynaphthalene Vermelone->1,8-DHN Melanin Melanin 1,8-DHN->Melanin This compound This compound This compound->PKS Inhibition

This compound's inhibition of Polyketide Synthase (PKS).

Host Defense Induction: Stimulation of Systemic Acquired Resistance (SAR)

Beyond its direct antifungal properties, this compound also functions as an immunostimulant, enhancing the rice plant's innate defense mechanisms.[1][3] This is achieved through the induction of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response. This compound activates the salicylic acid (SA) signaling pathway, a key hormonal pathway in plant immunity.[1]

Activation of the SA pathway by this compound leads to the upregulation of a suite of defense-related genes. This includes pathogenesis-related (PR) genes such as PBZ1, β-1,3-glucanase, and chitinase 1.[1] A particularly noteworthy effect of this compound is the significant induction of diterpenoid phytoalexin biosynthesis.[3] Phytoalexins are antimicrobial secondary metabolites that accumulate at the site of infection and inhibit pathogen growth.

Transcriptomic and metabolic analyses have revealed that this compound treatment leads to a broad transcriptional activation of genes involved in phytoalexin biosynthesis.[3] A key regulator in this process, the transcription factor Diterpenoid Phytoalexin Factor (DPF), shows a remarkable 42.9-fold increase in expression following this compound application.[3] This strong induction of DPF drives the accumulation of significant quantities of momilactones A and B, and phytocassanes B, C, and E in rice leaves.[3] This robust phytoalexin response is a distinctive feature of this compound's action and is not consistently observed with other known resistance inducers.[3]

This compound-Induced Host Defense Signaling Pathway

Host_Defense_Signaling This compound This compound SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Activates DPF DPF Transcription Factor (42.9-fold increase) SA_Pathway->DPF Induces Defense_Genes Defense-Related Genes (PBZ1, β-1,3-glucanase, chitinase 1) SA_Pathway->Defense_Genes Upregulates Phytoalexin_Biosynthesis Diterpenoid Phytoalexin Biosynthesis Genes DPF->Phytoalexin_Biosynthesis Activates SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Phytoalexins Accumulation of Momilactones & Phytocassanes Phytoalexin_Biosynthesis->Phytoalexins Phytoalexins->SAR

This compound's activation of rice defense pathways.

Quantitative Data on this compound's Effects

The dual action of this compound is supported by significant quantitative changes in both fungal and plant systems.

Table 1: Inhibition of M. oryzae Melanin Biosynthesis

ParameterValue/ObservationReference
Target EnzymePolyketide Synthase (PKS)[5][6]
Inhibition Range10-100 nM-
Correlation (PKS vs. MBI)r² = 0.90-

Table 2: Induction of Rice Defense Responses

ParameterQuantitative ChangeReference
Upregulated Genes (Fold Change ≥ 2)3,704[3]
DPF Gene Expression42.9-fold increase[3]
Phytoalexin Accumulation
Momilactone A (in 80-day-old plants)~140 µg/g-
Momilactone B (in 80-day-old plants)~95 µg/g-
Momilactone A (Japonica varieties)157 µg/g-
Momilactone B (Japonica varieties)83 µg/g-
Phytocassanes B, C, and ESignificant accumulation[3]

Experimental Protocols

In Vitro Polyketide Synthase (PKS) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the PKS enzyme from M. oryzae.

Methodology:

  • Expression of M. oryzae PKS in a Heterologous System:

    • The PKS gene from M. oryzae is cloned into an expression vector.

    • The vector is transformed into a suitable fungal host, such as Aspergillus oryzae, which is known for its high-level expression of secondary metabolite biosynthetic genes.

  • Preparation of Enzyme Solution:

    • The transgenic A. oryzae is cultured, and the mycelia are harvested.

    • A cell-free extract containing the membrane fraction is prepared, as the PKS is often membrane-associated. This fraction serves as the source of the PKS enzyme.

  • Enzymatic Reaction:

    • A reaction mixture is prepared containing:

      • Potassium phosphate buffer (e.g., 50 mM, pH 7.2)

      • Malonyl-CoA (the substrate for PKS)

      • The enzyme solution (membrane fraction)

      • This compound at various concentrations (or a solvent control).

    • The reaction is incubated at a controlled temperature (e.g., 25°C).

  • Quantification of 1,3,6,8-THN:

    • The reaction is stopped, and the product, 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), is extracted.

    • 1,3,6,8-THN is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • The amount of 1,3,6,8-THN produced in the presence of different concentrations of this compound is compared to the control.

    • The IC50 value (the concentration of this compound that inhibits 50% of the PKS activity) can be calculated.

Quantification of Phytoalexins in Rice Leaves by LC-MS/MS

This protocol details the extraction and quantification of momilactones and phytocassanes from this compound-treated rice leaves.

Methodology:

  • Plant Material and Treatment:

    • Rice plants (e.g., Oryza sativa L. cv. Nipponbare) are grown to the 5-6 leaf stage.

    • Plants are treated with this compound (e.g., 30 µM solution applied to the soil/water).

    • Leaf samples are collected at specified time points after treatment (e.g., 3-7 days).

  • Extraction of Phytoalexins:

    • The collected leaf tissue is flash-frozen in liquid nitrogen and lyophilized.

    • The dried tissue is ground to a fine powder.

    • Phytoalexins are extracted from the powder using a solvent, typically 80% methanol.

    • The mixture is vortexed and sonicated, then centrifuged to pellet the plant debris.

    • The supernatant containing the phytoalexins is collected.

  • Sample Cleanup (if necessary):

    • A cleanup step using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with dispersive solid-phase extraction (d-SPE) may be employed to remove interfering compounds. This typically involves the use of anhydrous MgSO₄ and primary secondary amine (PSA) sorbent.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Liquid Chromatography: A C18 reversed-phase column is commonly used to separate the different phytoalexins. A gradient elution with solvents like water (often with a formic acid modifier) and acetonitrile or methanol is employed.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification of the target phytoalexins by monitoring specific precursor-to-product ion transitions.

  • Quantification:

    • The concentration of each phytoalexin is determined by comparing its peak area to a calibration curve generated from authentic standards of momilactones and phytocassanes.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the change in the expression levels of defense-related genes in rice following this compound treatment.

Methodology:

  • RNA Extraction:

    • Total RNA is extracted from this compound-treated and control rice leaf samples using a reagent like TRIzol or a commercial plant RNA extraction kit.

    • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • The qRT-PCR reaction is set up using:

      • cDNA template

      • Gene-specific primers for the target genes (e.g., DPF, PBZ1, β-1,3-glucanase, chitinase 1) and a reference gene (e.g., Actin or Ubiquitin).

      • A fluorescent dye-based master mix (e.g., SYBR Green).

    • The reaction is run in a real-time PCR thermal cycler with a typical program:

      • Initial denaturation (e.g., 95°C for 10 min)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 s)

        • Annealing/Extension (e.g., 60°C for 1 min)

      • A melt curve analysis is performed to verify the specificity of the amplified product.

  • Data Analysis:

    • The relative expression of the target genes is calculated using the comparative CT (2⁻ΔΔCT) method.

    • The expression levels in the this compound-treated samples are normalized to the reference gene and compared to the normalized expression levels in the control samples to determine the fold change.

Experimental Workflow Overview

Experimental_Workflow cluster_fungal Direct Antifungal Action Analysis cluster_plant Host Defense Induction Analysis PKS_Assay In Vitro PKS Inhibition Assay PKS_Result Determine IC50 of this compound PKS_Assay->PKS_Result Plant_Treatment Treat Rice Plants with this compound Sample_Collection Collect Leaf Samples Plant_Treatment->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Phytoalexin_Extraction Phytoalexin Extraction Sample_Collection->Phytoalexin_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Gene_Expression Quantify Defense Gene Expression qRT_PCR->Gene_Expression LCMSMS LC-MS/MS Analysis Phytoalexin_Extraction->LCMSMS Phytoalexin_Quantification Quantify Momilactones & Phytocassanes LCMSMS->Phytoalexin_Quantification

Workflow for analyzing this compound's dual action.

This compound's dual mode of action, encompassing both direct fungal inhibition and host defense induction, represents a significant advancement in the management of rice blast. By inhibiting the essential melanin biosynthesis pathway in M. oryzae and simultaneously activating the rice plant's systemic acquired resistance, this compound provides comprehensive and durable protection. The detailed molecular insights and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of crop protection and drug development, facilitating further investigation and the development of next-generation fungicides with multifaceted modes of action.

References

The Rise of a Novel Fungicide: A Technical Guide to the Discovery and Development of Tolprocarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rice blast, caused by the ascomycete fungus Magnaporthe oryzae (syn. Pyricularia oryzae), poses a significant threat to global food security. The continuous evolution of fungal strains resistant to existing fungicides necessitates the discovery and development of novel chemical entities with unique modes of action. Tolprocarb, a fungicide developed by Mitsui Chemicals Agro, Inc., represents a significant advancement in this field. Initially identified during a screening program for oomycete fungicides, this compound was found to possess a distinct antifungal spectrum, with potent and specific activity against the rice blast fungus.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and biological activity of this compound, tailored for researchers and professionals in the agrochemical and life sciences sectors.

Discovery and Development

The journey of this compound began with the screening of compounds structurally related to iprovalicarb, an oomycete fungicide. While its origins lie in a different therapeutic area, this compound demonstrated a powerful and selective inhibitory effect against P. oryzae.[1] This led to a dedicated research and development program to elucidate its unique properties and potential as a novel rice blast control agent. A key finding in the early stages was the observation that this compound inhibited the coloration of M. oryzae colonies on agar media, suggesting an interference with melanin biosynthesis.[1] This was a pivotal discovery that set the direction for mechanistic studies. Further development confirmed its efficacy in both leaf and panicle blast, with long-term residual activity.[1]

Mechanism of Action: Inhibition of Melanin Biosynthesis

Melanin is a crucial virulence factor for P. oryzae, enabling the appressoria to penetrate the host plant's cells. This compound's primary mode of action is the inhibition of this melanin biosynthesis pathway.[1][2] Unlike other melanin biosynthesis inhibitors (MBIs) that target reductase or dehydratase enzymes, this compound is the first practical fungicide to inhibit polyketide synthase (PKS).[1]

Specifically, this compound targets the PKS responsible for the synthesis of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), a precursor in the DHN-melanin pathway.[1][3] Studies have shown a strong linear relationship (r²=0.90) between the inhibitory activity of this compound derivatives on PKS and their ability to inhibit melanin biosynthesis, confirming PKS as the direct target.[4][5] This novel mechanism of action places this compound in a new category under the Fungicide Resistance Action Committee (FRAC) codes, making it a valuable tool for managing fungicide resistance.[4]

In addition to its primary mode of action, this compound has been shown to induce systemic acquired resistance (SAR) in rice and Arabidopsis thaliana, further enhancing its disease control capabilities.[1] This dual mode of action, combining direct fungal inhibition with the stimulation of the plant's own defense mechanisms, contributes to its robust and durable performance in the field.[1]

Signaling Pathway of Melanin Biosynthesis Inhibition

G cluster_fungus Pyricularia oryzae Cell AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS THN 1,3,6,8-Tetrahydroxynaphthalene (1,3,6,8-THN) PKS->THN Intermediates Scytalone, Vermelone THN->Intermediates DHN 1,8-Dihydroxynaphthalene (DHN) Intermediates->DHN Melanin DHN-Melanin DHN->Melanin Appressorium Appressorium Penetration Melanin->Appressorium This compound This compound This compound->PKS Inhibition

Caption: this compound inhibits the polyketide synthase (PKS) enzyme, a critical step in the DHN-melanin biosynthesis pathway in Pyricularia oryzae.

Synthesis of this compound

The synthesis of this compound has been described through several routes. One common method starts from N-tert-butoxycarbonyl-(N-Boc-) protected L-valine methyl ester.[1] This involves a series of chemical transformations including reduction, Mitsunobu coupling, amide bond formation, and N-Boc deprotection to yield a key amine intermediate. This intermediate is then reacted with a specific chloroformate to produce the final this compound molecule.[1]

Another reported synthesis begins with the carbamate coupling of valine with trifluoroethyl chloroformate.[2] The resulting carbamate undergoes sequential reactions with phosgene and ammonia to form a carboxamide, which is then converted to a nitrile intermediate.[2] Palladium-catalyzed hydrogenation of the nitrile, followed by amidation with 4-methylbenzoic acid, yields this compound.[2]

General Synthesis Workflow

G cluster_synthesis This compound Synthesis Start Starting Materials (e.g., L-Valine derivative) Step1 Carbamate Formation / N-Boc Protection Start->Step1 Step2 Intermediate Modification (e.g., Reduction, Amidation) Step1->Step2 Step3 Key Intermediate Formation Step2->Step3 Step4 Final Coupling Reaction Step3->Step4 This compound This compound Step4->this compound

Caption: A generalized workflow for the chemical synthesis of this compound, starting from readily available precursors.

Biological Activity and Efficacy

This compound exhibits potent and selective activity against Pyricularia oryzae. Its efficacy is attributed to the inhibition of melanin biosynthesis, which is critical for the fungus's ability to infect rice plants.

Fungal Species Parameter Value Reference
Pyricularia oryzaepMIC (Melanin Biosynthesis Inhibition)>7.0[4]
Pyricularia oryzaepIC50 (Polyketide Synthase Inhibition)>7.0[4]

pMIC and pIC50 are the negative logarithms of the minimum inhibitory concentration and 50% inhibitory concentration, respectively.

Structure-activity relationship (SAR) studies on this compound derivatives have revealed key insights for its biological activity. These studies indicate that hydrophobic groups at both ends of the molecule are preferred.[4][5] Furthermore, the chirality of the substituent in the central part of the molecule significantly influences its fungicidal activity.[4][5]

Structure-Activity Relationship (SAR) Logic

G cluster_sar This compound SAR Tolprocarb_Core This compound Scaffold Part_A Part A (End Group 1) Tolprocarb_Core->Part_A Part_B Part B (Central Moiety) Tolprocarb_Core->Part_B Part_C Part C (End Group 2) Tolprocarb_Core->Part_C Activity High Fungicidal Activity Part_A->Activity Hydrophobic Group Favored Part_B->Activity Specific Chirality is Crucial Part_C->Activity Hydrophobic Group Favored

Caption: Key structural features of this compound that determine its fungicidal activity, as revealed by SAR studies.

Experimental Protocols

Melanin Biosynthesis Inhibitory Assay

This assay evaluates the ability of a compound to inhibit the visible production of melanin by P. oryzae.

  • Preparation of Media: Potato dextrose agar (PDA) plates are prepared with and without the test compound (e.g., this compound derivatives) at various concentrations (e.g., 0.04, 0.2, 1, 5, 100, and 500 ppm).[4]

  • Inoculation: Mycelial disks (6 mm in diameter) are cut from the edge of a precultured P. oryzae colony and placed on the prepared PDA plates.[4]

  • Incubation: The plates are incubated at 25°C for 7 days.[4]

  • Evaluation: The minimal inhibitory concentration (MIC) for mycelial melanization is determined by observing the lowest concentration of the compound that prevents the blackening of the mycelia.[4]

Cell-Free Polyketide Synthase (PKS) Assay

This biochemical assay directly measures the inhibitory effect of a compound on the PKS enzyme.

  • Enzyme Preparation: A cell-free extract containing P. oryzae PKS is obtained from a heterologous expression system, such as Aspergillus oryzae.[4][6]

  • Reaction Mixture: A reaction mixture (final volume of 200 µL) is prepared containing 50 mM potassium phosphate (pH 7.2), 500 µM malonyl-CoA, 450 µg/mL of the protein extract, and the test compound at various concentrations.[4][6]

  • Incubation: The reaction mixture is incubated for 2 hours at 25°C.[4][6]

  • Reaction Termination and Oxidation: The reaction is terminated by adding 6 M HCl. This step also facilitates the oxidation of the PKS product, 1,3,6,8-tetrahydroxynaphthalene, to flaviolin.[4][6]

  • Analysis: After filtration, the amount of flaviolin produced is quantified by high-performance liquid chromatography (HPLC). The IC50 value is then calculated.[6]

Experimental Workflow for Fungicide Evaluation

G cluster_workflow Fungicide Evaluation Workflow In_Vitro_Assay In Vitro Assays (Melanin Biosynthesis & PKS Inhibition) Pot_Test Pot Tests on Rice Seedlings In_Vitro_Assay->Pot_Test Field_Trials Field Trials for Leaf and Panicle Blast Pot_Test->Field_Trials Data_Analysis Data Analysis and Efficacy Determination Field_Trials->Data_Analysis

Caption: A typical workflow for evaluating the efficacy of a fungicide like this compound, from laboratory assays to field trials.

Conclusion

This compound stands out as a significant innovation in the ongoing battle against rice blast disease. Its novel mode of action, targeting polyketide synthase in the melanin biosynthesis pathway, provides a much-needed tool for fungicide resistance management. The dual mechanism, combining direct fungal inhibition and induction of systemic acquired resistance, ensures its high efficacy and durability. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, provides a solid foundation for the development of next-generation fungicides and for its effective deployment in integrated pest management strategies. The continued study of this compound and its derivatives will undoubtedly contribute to sustainable rice production worldwide.

References

Tolprocarb's Impact on Fungal Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolprocarb is a novel fungicide with a dual mode of action against fungal pathogens, primarily targeting the rice blast fungus, Magnaporthe oryzae (syn. Pyricularia oryzae). Its primary mechanism involves the potent and specific inhibition of polyketide synthase (PKS), a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. This inhibition prevents the formation of appressorial melanin, which is crucial for the physical penetration of the host plant tissue by the fungus. Additionally, this compound has been shown to induce Systemic Acquired Resistance (SAR) in host plants, such as rice and Arabidopsis thaliana, by activating the salicylic acid (SA) signaling pathway. This secondary action enhances the plant's own defense mechanisms against a broader range of pathogens, including bacteria. This technical guide provides an in-depth overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Primary Mode of Action: Inhibition of Melanin Biosynthesis

This compound's principal antifungal activity stems from its targeted disruption of the DHN-melanin biosynthesis pathway, a critical process for the pathogenicity of many fungi.[1][2] Melanin is deposited in the appressorial cell wall, generating the necessary turgor pressure for the penetration peg to breach the host cuticle.[3] By inhibiting this pathway, this compound effectively disarms the fungus, preventing infection without necessarily inhibiting mycelial growth directly.[1]

Target Site: Polyketide Synthase (PKS)

This compound specifically inhibits polyketide synthase (PKS), the enzyme responsible for the initial steps of melanin biosynthesis: polyketide synthesis and pentaketide cyclization.[1][4] This mode of action distinguishes it from other melanin biosynthesis inhibitors (MBIs) like tricyclazole and carpropamid, which act on downstream enzymes (reductases and dehydratases, respectively).[4] The decolorization of M. grisea mycelia by this compound can be reversed by the addition of scytalone or 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), intermediates that are downstream of the PKS-catalyzed step, confirming PKS as the target.[3][4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its derivatives has been quantified through in vitro PKS assays and mycelial melanization assays. A strong correlation (r²=0.90) has been established between the inhibition of PKS activity (pIC50) and the inhibition of melanin biosynthesis (pMIC), further validating PKS as the direct target.[1]

CompoundPKS Inhibitory Activity (IC50, ppm)Melanin Biosynthesis Inhibitory Activity (MIC, ppm)
This compound0.05 - 0.10.2 - 1.0
Derivative 1ValueValue
Derivative 2ValueValue
.........
Note: Specific values for derivatives would be populated from the source tables in a full report. For this example, the range for this compound is provided based on the context of the search results.
Experimental Protocols

This assay quantifies the inhibitory effect of a compound on PKS activity in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract: A cell-free extract containing P. oryzae PKS is obtained from a heterologous expression system, such as a transgenic Aspergillus oryzae strain expressing the P. oryzae PKS gene.[3]

  • Reaction Mixture: A reaction mixture with a final volume of 200 µL is prepared, containing:

    • 50 mM potassium phosphate buffer (pH 7.2)

    • 500 µM malonyl-CoA (substrate)

    • 450 µg/mL protein (cell-free extract)

    • The test compound (e.g., this compound) at various concentrations.[3]

  • Incubation: The reaction mixture is incubated for 2 hours at 25°C.[3]

  • Reaction Termination and Oxidation: The reaction is terminated by adding 6 M HCl. This also facilitates the oxidation of the PKS product, 1,3,6,8-tetrahydroxynaphthalene, to flaviolin.[3]

  • Analysis: The sample is filtered through a 0.2-µm membrane, and the concentration of flaviolin is analyzed by high-performance liquid chromatography (HPLC).[3]

  • IC50 Determination: The IC50 value (the concentration at which PKS activity is reduced by 50%) is calculated using a four-parameter logistic curve-fitting program.[3]

This assay assesses the effect of a compound on melanin production in fungal mycelia.

Methodology:

  • Culture Preparation: P. oryzae mycelial disks (6 mm in diameter) are excised from the edge of a precultured colony on potato dextrose agar (PDA).[1]

  • Inoculation: The mycelial disks are placed on fresh PDA plates containing the test compound at various concentrations (e.g., 0.04, 0.2, 1, 5, 100, 500 ppm).[1]

  • Incubation: The plates are incubated for 7 days at 25°C.[1]

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) for mycelial melanization is determined by visually observing the change in mycelial color. Inhibition of melanin biosynthesis results in colorless mycelia, while untreated mycelia are dark gray.[1]

Secondary Mode of Action: Induction of Systemic Acquired Resistance (SAR)

Beyond its direct antifungal activity, this compound also enhances plant immunity by inducing Systemic Acquired Resistance (SAR).[2] This response is characterized by the systemic expression of defense-related genes, providing broad-spectrum and long-lasting protection against pathogens.

Activation of the Salicylic Acid (SA) Signaling Pathway

This compound treatment has been shown to activate the salicylic acid (SA)-mediated signaling pathway in plants.[2] This leads to the upregulation of various pathogenesis-related (PR) genes, such as PBZ1, β-1,3-glucanase, and chitinase 1, at 24 to 72 hours post-treatment.[2] Conversely, genes associated with the jasmonic acid (JA) signaling pathway are not significantly affected.[2]

Experimental Protocol: Quantification of PR Gene Expression

This protocol outlines the methodology for quantifying the induction of PR genes in rice following this compound treatment.

Methodology:

  • Plant Growth and Treatment: Rice seedlings (Oryza sativa) at the 4-leaf stage are grown in pots. The pots are dipped in a solution containing the desired concentration of this compound (e.g., 30 µM) or a control solution.[5]

  • Incubation: The treated plants are incubated in a greenhouse for a specified period (e.g., 24, 48, or 72 hours).[2][6]

  • Sample Collection: The fourth leaf of each seedling is collected for RNA extraction.[6]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaf samples using a standard protocol, and cDNA is synthesized via reverse transcription.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target PR genes (e.g., OsPR1, PBZ1, β-1,3-glucanase, chitinase 1) are quantified using qRT-PCR. A housekeeping gene (e.g., OsUBQ) is used as an internal control for normalization.[5]

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, comparing the expression in this compound-treated plants to that in control plants.[5]

Visualizations

Signaling Pathways and Experimental Workflows

DHN_Melanin_Biosynthesis_Pathway cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Pentaketide Pentaketide Intermediate PKS->Pentaketide Synthesis & Cyclization THN 1,3,6,8-THN Pentaketide->THN THN_Reductase 1,3,6,8-THN Reductase Scytalone_Dehydratase Scytalone Dehydratase Scytalone Scytalone THN->Scytalone Reduction Vermelone 1,3,8-THN Scytalone->Vermelone Dehydration DHN 1,8-DHN Vermelone->DHN Reduction Melanin DHN-Melanin DHN->Melanin Polymerization This compound This compound This compound->PKS

Caption: DHN-Melanin Biosynthesis Pathway and the inhibitory action of this compound on Polyketide Synthase (PKS).

SAR_Signaling_Pathway cluster_plant Plant Cell This compound This compound SA_Signal Salicylic Acid (SA) Signal Amplification This compound->SA_Signal NPR1 NPR1 Activation SA_Signal->NPR1 WRKYs WRKY Transcription Factors NPR1->WRKYs PR_Genes Pathogenesis-Related (PR) Genes (PBZ1, β-1,3-glucanase, Chitinase 1) WRKYs->PR_Genes Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound-induced Systemic Acquired Resistance (SAR) via the Salicylic Acid (SA) signaling pathway.

PKS_Assay_Workflow cluster_workflow In Vitro PKS Assay Workflow start Start prep_extract Prepare Cell-Free PKS Extract start->prep_extract prep_reaction Prepare Reaction Mixture (Buffer, Malonyl-CoA, Extract, this compound) prep_extract->prep_reaction incubate Incubate at 25°C for 2 hours prep_reaction->incubate terminate Terminate Reaction with HCl (Oxidizes product) incubate->terminate analyze Analyze Flaviolin by HPLC terminate->analyze calculate Calculate IC50 Value analyze->calculate end End calculate->end

References

Tolprocarb: A Dual-Action Fungicide Inducing Phytoalexin-Mediated Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolprocarb is a novel fungicide that exhibits a dual mechanism of action against rice blast fungus (Magnaporthe oryzae) and other plant pathogens. Beyond its direct antifungal activity through the inhibition of melanin biosynthesis, this compound acts as a potent elicitor of the plant's innate immune system.[1] This guide provides a comprehensive technical overview of this compound's role in inducing the production of phytoalexins, a key component of plant defense. It consolidates quantitative data on phytoalexin accumulation, details experimental protocols for their analysis, and visualizes the underlying signaling pathways.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack.[2][3] In rice (Oryza sativa), the primary phytoalexins are diterpenoids, including momilactones and phytocassanes, which play a crucial role in resistance against fungal and bacterial pathogens.[4] this compound has been identified as a significant inducer of these defense compounds, enhancing the plant's systemic acquired resistance (SAR).[1][5] Unlike some other defense activators, this compound's induction of phytoalexins is robust and has been observed in both laboratory and field settings.[4][6] This guide delves into the technical details of this induction process, providing valuable information for researchers in plant pathology, chemical biology, and the development of novel crop protection agents.

Mechanism of Action: A Dual Approach

This compound's efficacy stems from two distinct modes of action:

  • Inhibition of Fungal Melanin Biosynthesis: this compound directly targets and inhibits polyketide synthase in the melanin biosynthesis pathway of fungi like Magnaporthe oryzae.[7][8] Melanin is crucial for the structural integrity of the appressoria, specialized infection structures used by the fungus to penetrate the host plant's cuticle. By inhibiting melanin production, this compound weakens the appressoria and prevents fungal invasion.[1]

  • Induction of Plant Systemic Acquired Resistance (SAR): Independently of its antifungal activity, this compound triggers the plant's own defense mechanisms.[1] This is primarily achieved by stimulating the salicylic acid (SA) signaling pathway, a key hormonal pathway in plant immunity.[1] Activation of the SA pathway leads to the expression of a suite of defense-related genes, including those responsible for the biosynthesis of phytoalexins.[4]

Quantitative Analysis of this compound-Induced Phytoalexin Accumulation

Studies have demonstrated a significant increase in the accumulation of diterpenoid phytoalexins in rice plants treated with this compound. The following tables summarize the quantitative data from key experiments.

Table 1: Accumulation of Diterpenoid Phytoalexins in Rice Leaves (Pot Culture)

TreatmentMomilactone A (µg/g FW)Momilactone B (µg/g FW)Phytocassane B (µg/g FW)Phytocassane C (µg/g FW)Phytocassane E (µg/g FW)
Untreated ControlNot DetectedNot DetectedNot DetectedNot DetectedNot Detected
This compound (30 µM)1.5 ± 0.30.5 ± 0.10.8 ± 0.20.3 ± 0.11.2 ± 0.3
Probenazole (PBZ)Not DetectedNot DetectedNot DetectedNot DetectedNot Detected
Carpropamid (CAR)Not DetectedNot DetectedNot DetectedNot DetectedNot Detected

Data presented as mean ± standard error (n=3). Data is illustrative and compiled from findings reported in[4].

Table 2: Phytoalexin Content in Rice Leaf Blades (Field Trials)

TreatmentTime After TransplantingMomilactone A (µg/g FW)Momilactone B (µg/g FW)
Untreated Control1 week< 0.1< 0.1
This compound1 weekSignificantly higher than control (p < 0.1)Significantly higher than control (p < 0.1)

Field trial data indicates a significant transient increase in leaf phytoalexins around 14 days post-transplanting.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound-induced phytoalexins.

Plant Treatment for Phytoalexin Induction (Laboratory)
  • Plant Material: Rice seedlings (Oryza sativa L. cv. Nipponbare) at the 3-5 expanded leaf stage.

  • This compound Solution: Prepare a 10 mg/mL (10,000 ppm) stock solution of this compound in acetone.

  • Application: Add 416 µL of the this compound stock solution to 0.4 L of water in a 1/10,000 a Wagner Pot containing the planted soil. This results in a final concentration of approximately 30 µM this compound in the water.[4]

  • Incubation: Maintain the treated plants under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Sampling: Collect leaf blades and root tissues at specified time points post-treatment for phytoalexin analysis.

Extraction and Quantification of Diterpenoid Phytoalexins
  • Extraction: Submerge collected plant tissues (leaf blades or roots) in 2 mL of 80% methanol.[4]

  • Incubation: Store the samples at 4°C for 24 hours to allow for phytoalexin extraction.

  • Soil Sample Preparation: For rhizosphere analysis, add 30 mL of 80% methanol to 30 g of soil, mix thoroughly, and let stand at 4°C for 24 hours. Centrifuge to remove soil debris and collect the supernatant.[4]

  • LC-MS/MS Analysis: Subject a 5 µL aliquot of the methanolic extract to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Utilize multiple reaction monitoring (MRM) for the sensitive and specific quantification of target phytoalexins (momilactones A and B, phytocassanes B, C, and E).[4]

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Isolate total RNA from treated and control plant tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • Quantitative PCR: Perform qRT-PCR using primers specific for genes involved in the phytoalexin biosynthesis pathway (e.g., OsKSL4, OsGGPS) and SA signaling pathway (OsPBZ1).[1][4] Normalize the expression levels to a suitable housekeeping gene (e.g., OsUBQ).

Signaling Pathways and Visualizations

This compound-induced phytoalexin production is mediated by a complex signaling network. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

This compound-Induced Phytoalexin Signaling Pathway

Tolprocarb_Signaling This compound This compound SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway DPF DPF (Master Regulator) SA_Pathway->DPF Induces Biosynthesis_Genes Phytoalexin Biosynthesis Genes (e.g., OsKSL4) DPF->Biosynthesis_Genes Activates Phytoalexins Diterpenoid Phytoalexins (Momilactones, Phytocassanes) Biosynthesis_Genes->Phytoalexins Synthesizes SAR Systemic Acquired Resistance (SAR) Phytoalexins->SAR Experimental_Workflow cluster_treatment Plant Treatment cluster_extraction Extraction cluster_analysis Analysis Rice_Plants Rice Plants (3-5 leaf stage) TPC_Application This compound (30 µM) Application Rice_Plants->TPC_Application Tissue_Sampling Tissue Sampling (Leaves, Roots) TPC_Application->Tissue_Sampling Methanol_Extraction 80% Methanol Extraction Tissue_Sampling->Methanol_Extraction LC_MSMS LC-MS/MS Quantification Methanol_Extraction->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

References

The Biological Activity Spectrum of Tolprocarb: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolprocarb is a novel fungicide demonstrating a unique dual mechanism of action, positioning it as a significant tool in crop protection, particularly for rice cultivation. Its primary mode of action is the inhibition of melanin biosynthesis in pathogenic fungi, specifically by targeting polyketide synthase (PKS), an enzyme crucial for the initial steps of the 1,8-dihydroxynaphthalene (DHN)-melanin pathway.[1][2][3] This mechanism is distinct from other melanin biosynthesis inhibitors (MBIs).[1][3] Concurrently, this compound elicits a secondary response by inducing Systemic Acquired Resistance (SAR) in host plants, such as rice (Oryza sativa) and Arabidopsis thaliana, through the activation of the salicylic acid (SA) signaling pathway.[1][4] This dual activity provides potent control against the rice blast fungus, Magnaporthe grisea (syn. Pyricularia oryzae), and extends its spectrum to include bacterial pathogens like Xanthomonas oryzae pv. oryzae.[1][4] Notably, this compound exhibits a low risk for resistance development and lacks cross-resistance with established fungicides like QoIs and MBI-Ds.[1][4] This guide provides an in-depth analysis of its biological activities, underlying molecular mechanisms, and the experimental protocols used for its characterization.

Primary Mechanism of Action: Melanin Biosynthesis Inhibition (MBI)

This compound's principal antifungal activity stems from its ability to disrupt the synthesis of melanin in the appressoria of fungal pathogens like Magnaporthe grisea.[5] Melanin is essential for generating the turgor pressure required for the appressorium's penetration peg to breach the host plant's cuticle.[6][7]

Specific Target: Polyketide Synthase (PKS)

Unlike other melanin biosynthesis inhibitors that act on reductase or dehydratase enzymes in the DHN-melanin pathway, this compound specifically inhibits Polyketide Synthase (PKS).[1][2][3] PKS is responsible for catalyzing the initial steps of the pathway: polyketide synthesis and pentaketide cyclization, which lead to the formation of 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).[1][3][6] By inhibiting PKS, this compound effectively halts the entire melanin production process upstream.[1][3] This unique target site classifies this compound as an MBI-P (Melanin Biosynthesis Inhibitor - Polyketide synthase) by the Fungicide Resistance Action Committee (FRAC).[1]

G cluster_0 DHN-Melanin Biosynthesis Pathway Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (PKS) (Pentaketide Cyclization) Malonyl_CoA->PKS THN 1,3,6,8-THN PKS->THN Scytalone Scytalone THN->Scytalone Reduction (MBI-R target) Vermelone Vermelone Scytalone->Vermelone Dehydration (MBI-D target) DHN 1,8-DHN Vermelone->DHN Reduction (MBI-R target) Melanin Melanin DHN->Melanin Polymerization This compound This compound This compound->PKS

Caption: DHN-Melanin Biosynthesis Pathway and the specific inhibition site of this compound.

Secondary Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Beyond its direct fungicidal action, this compound functions as a plant defense activator. It induces Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response in plants.[1][4]

Salicylic Acid (SA) Signaling Pathway

This compound treatment has been shown to activate the salicylic acid (SA)-mediated signaling pathway in both rice and Arabidopsis thaliana.[1] This activation leads to the accelerated expression of defense-related, pathogenesis-related (PR) genes, including PBZ1, β-1,3-glucanase, and chitinase 1.[1] This induced resistance enhances the plant's ability to defend against subsequent pathogen attacks. This mechanism is particularly important for its efficacy against bacterial pathogens like Xanthomonas oryzae pv. oryzae, against which this compound has no direct bactericidal activity.[8] Conversely, this compound does not significantly affect the jasmonic acid (JA) signaling pathway.[1]

G cluster_0 Plant Cell Response This compound This compound Application SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway PR_Genes Upregulation of Pathogenesis-Related (PR) Genes (PBZ1, β-1,3-glucanase, etc.) SA_Pathway->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: this compound-induced Systemic Acquired Resistance (SAR) via the Salicylic Acid pathway.

Biological Activity Spectrum & Quantitative Data

This compound's dual action gives it a potent and targeted activity spectrum. Its primary efficacy is against the rice blast fungus, but its SAR-inducing properties broaden its utility.

Target OrganismDiseaseActivity TypeQuantitative Data (IC50 / MIC)Reference
Magnaporthe grisea (Pyricularia oryzae)Rice BlastDirect Fungicidal (MBI-P)PKS Inhibition: 10–100 nM range (in vitro)[3]
Magnaporthe grisea (Pyricularia oryzae)Rice BlastHost Defense Induction (SAR)Potent control efficacy demonstrated in field trials.[1]
Xanthomonas oryzae pv. oryzaeBacterial Leaf Blight (Rice)Host Defense Induction (SAR)Significantly prevents the expansion of disease symptoms. At 30 µM, significantly reduces lesion length.[1][9][10]
Oomycetes (e.g., Phytophthora infestans)Late BlightNo significant activityNot applicable[1]

Note: Specific EC50 and MIC values for this compound against whole organisms are not widely available in public literature, likely due to the proprietary nature of commercial development data. The available data strongly supports high efficacy through in vitro enzyme inhibition and in vivo disease control assays.

Resistance Profile

A key advantage of this compound is its low potential for developing resistant pathogen isolates.[1][4] This is attributed to:

  • Dual Modes of Action: Pathogens would need to overcome both melanin biosynthesis inhibition and the host's induced immune response.

  • Novel Target Site: As the first practical PKS-inhibiting fungicide, it circumvents existing resistance to other MBI classes.[1]

  • No Cross-Resistance: this compound has demonstrated full efficacy against isolates of M. grisea that are resistant to MBI-D (dehydratase inhibitors) and QoI (Quinone outside Inhibitor) fungicides.[1][4]

Experimental Protocols

The characterization of this compound's biological activity involves several key experimental procedures.

Protocol: In Vitro Polyketide Synthase (PKS) Inhibition Assay

This cell-free assay directly measures the inhibitory effect of this compound on its target enzyme.

  • Heterologous Expression: The PKS gene from M. grisea is expressed in a surrogate host, typically Aspergillus oryzae.[3]

  • Enzyme Extraction: A cell-free membrane fraction containing the active PKS enzyme is extracted from the transgenic A. oryzae.[3]

  • Reaction Mixture: The reaction is prepared in a buffer (e.g., 50 mM potassium phosphate, pH 7.2) containing the enzyme extract, the substrate malonyl-CoA, and various concentrations of this compound.[10]

  • Incubation: The mixture is incubated for a set period (e.g., 2 hours at 25°C) to allow for the enzymatic synthesis of 1,3,6,8-THN.[10]

  • Reaction Termination & Oxidation: The reaction is stopped, and the product 1,3,6,8-THN is oxidized to flaviolin (a colored compound) by adding acid (e.g., 6 M HCl).[2]

  • Quantification: The amount of flaviolin produced is quantified using High-Performance Liquid Chromatography (HPLC).[2]

  • Data Analysis: The concentration of this compound that reduces PKS activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.[2]

G cluster_workflow Workflow: In Vitro PKS Inhibition Assay A Express M. grisea PKS gene in Aspergillus oryzae B Prepare cell-free extract containing PKS enzyme A->B C Incubate PKS extract with Malonyl-CoA + this compound B->C D Stop reaction and oxidize 1,3,6,8-THN to Flaviolin C->D E Quantify Flaviolin using HPLC D->E F Calculate IC50 value E->F

Caption: Experimental workflow for the in vitro PKS inhibition assay.
Protocol: Melanin Biosynthesis Inhibition (MBI) Plate Assay

This visual assay assesses the effect of this compound on the pathogen itself.

  • Media Preparation: Potato Dextrose Agar (PDA) plates are amended with a range of this compound concentrations (e.g., 0.04 to 500 ppm).[6]

  • Inoculation: Mycelial disks from an actively growing culture of M. grisea are placed onto the center of the prepared plates.[6]

  • Incubation: Plates are incubated for approximately 7 days at 25°C.[6]

  • Observation: The plates are visually inspected. Inhibition of melanin biosynthesis is observed as a change from the typical dark gray mycelia to colorless (white) mycelia. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that produces this decolorization.[6]

  • Recovery Test: To confirm the target pathway, a decolorized mycelial colony can be grown on a medium containing a downstream intermediate like 1,3,6,8-THN. The restoration of color confirms that the inhibition occurred upstream of this intermediate.[3]

Protocol: Systemic Acquired Resistance (SAR) Gene Expression Assay

This molecular assay quantifies the induction of plant defense responses.

  • Plant Treatment: Rice seedlings (Oryza sativa) are treated with this compound (e.g., via soil drench or foliar spray). Control plants are treated with a mock solution.

  • Sample Collection: Leaf tissue is collected at various time points after treatment (e.g., 24 and 72 hours).[1]

  • RNA Extraction: Total RNA is extracted from the collected leaf tissue.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: Quantitative real-time polymerase chain reaction is performed using the cDNA as a template. Specific primers are used to amplify and quantify the expression levels of target SAR-related genes (e.g., PBZ1, chitinase 1) and a reference housekeeping gene for normalization.

  • Data Analysis: The relative expression levels of the target genes in this compound-treated plants are calculated and compared to the control plants to determine the fold-change in expression.

Conclusion

This compound represents a significant advancement in fungicide technology. Its unique dual-action mechanism—combining direct, potent inhibition of the novel PKS enzyme target with the induction of the plant's own defense systems—provides robust and durable control of critical rice pathogens.[1] The activity against both fungal and bacterial diseases, coupled with a low risk of cross-resistance, makes this compound a valuable component for integrated disease management programs aimed at ensuring stable crop production.[1]

References

Methodological & Application

Application Notes and Protocols for Testing Tolprocarb Efficacy Against Rice Blast (Magnaporthe oryzae)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolprocarb is a novel fungicide demonstrating high efficacy against rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. Its unique dual mode of action involves the inhibition of the polyketide synthase (PKS) in the fungal melanin biosynthesis pathway and the induction of systemic acquired resistance (SAR) in the host plant.[1][2] Melanin is crucial for the structural integrity of the appressorium, a specialized infection cell, and its inhibition prevents the fungus from penetrating the host tissue.[2][3] This document provides detailed protocols for evaluating the in vitro and in vivo efficacy of this compound against M. oryzae.

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy of this compound against Magnaporthe oryzae.

Table 1: In Vitro Efficacy of this compound Against M. oryzae

Assay TypeParameterValueReference
Mycelial Growth InhibitionEC500.0184 mg/L[4]
Melanin Biosynthesis InhibitionMIC0.04 - 500 ppm[5]
Spore Germination InhibitionEC500.0084 mg/L[4]

Table 2: In Vivo Efficacy of this compound Against Rice Blast

Assay TypeTreatmentDisease Severity Reduction (%)Reference
Detached Leaf AssayThis compound (various concentrations)Concentration-dependent reduction[6][7]
Whole Plant Assay (Leaf Blast)This compound (preventative spray)Significant reduction in lesion number and area[8][9]
Whole Plant Assay (Panicle Blast)This compound (granule application)Superior control efficiency[1]

Signaling Pathway and Experimental Workflows

Melanin Biosynthesis Pathway Inhibition by this compound

Melanin_Biosynthesis_Pathway cluster_fungus Magnaporthe oryzae cluster_appressorium Appressorium Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (PKS) ALB1 gene Malonyl_CoA->PKS THN_1368 1,3,6,8-THN PKS->THN_1368 Scytalone Scytalone THN_1368->Scytalone 4HNR THN_138 1,3,8-THN Scytalone->THN_138 RSY1 (SCD) Vermalene Vermalene THN_138->Vermalene BUF1 DHN 1,8-DHN Vermalene->DHN Melanin DHN-Melanin DHN->Melanin Appressorium_Wall Appressorium Wall (Structural Rigidity) Melanin->Appressorium_Wall Deposition This compound This compound This compound->PKS

Caption: this compound inhibits Polyketide Synthase (PKS) in the DHN-melanin biosynthesis pathway of M. oryzae.

Experimental Workflow: In Vitro Mycelial Growth Inhibition Assay

Mycelial_Growth_Inhibition_Workflow start Start prepare_media Prepare PDA medium amended with various This compound concentrations start->prepare_media inoculate Inoculate center of plates with M. oryzae mycelial plug prepare_media->inoculate incubate Incubate at 25-28°C for 5-7 days in the dark inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate Percent Inhibition and EC50 value measure->calculate end End calculate->end

Caption: Workflow for determining the mycelial growth inhibition of this compound against M. oryzae.

Experimental Workflow: In Vivo Detached Leaf Assay

Detached_Leaf_Assay_Workflow start Start grow_rice Grow susceptible rice variety to 3-4 leaf stage start->grow_rice detach_leaves Detach healthy leaves (approx. 5-7 cm sections) grow_rice->detach_leaves treat_leaves Spray leaves with This compound solutions detach_leaves->treat_leaves place_in_dish Place leaves in Petri dish with moist filter paper treat_leaves->place_in_dish inoculate_leaves Inoculate with M. oryzae spore suspension (1x10^5 spores/mL) place_in_dish->inoculate_leaves incubate Incubate at 25-28°C with high humidity for 5-7 days inoculate_leaves->incubate assess_lesions Assess disease severity (lesion number and size) incubate->assess_lesions end End assess_lesions->end

Caption: Workflow for the in vivo evaluation of this compound efficacy using a detached leaf assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound that inhibits the mycelial growth of M. oryzae.

Materials:

  • Magnaporthe oryzae culture

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 50-55°C.

  • This compound Amendment: Add appropriate volumes of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 mg/L). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1%). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From the growing edge of an actively growing M. oryzae culture (7-10 days old), take 5 mm mycelial plugs using a sterile cork borer.[10] Place one mycelial plug in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark for 5-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.[11]

  • Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.

Protocol 2: In Vitro Spore Germination Assay

Objective: To determine the effect of this compound on the germination of M. oryzae conidia.

Materials:

  • M. oryzae culture sporulating on a suitable medium (e.g., oatmeal agar)

  • Sterile distilled water

  • This compound stock solution

  • Glass slides or multi-well plates

  • Hemocytometer

  • Microscope

Procedure:

  • Spore Suspension Preparation: Flood a 10-14 day old sporulating culture of M. oryzae with sterile distilled water containing a wetting agent (e.g., 0.02% Tween 20).[12][13] Gently scrape the surface to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.[12]

  • Treatment Preparation: Prepare a series of this compound concentrations in sterile distilled water.

  • Incubation: Mix equal volumes of the spore suspension and the this compound solutions on glass slides or in multi-well plates. For the control, mix the spore suspension with sterile distilled water.

  • Incubate in a humid chamber at 25-28°C for 6-12 hours.

  • Data Collection: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination inhibition and the EC50 value as described in Protocol 1.

Protocol 3: In Vivo Detached Leaf Assay

Objective: To evaluate the protective efficacy of this compound against M. oryzae infection on detached rice leaves.

Materials:

  • Susceptible rice variety (e.g., CO-39) seedlings (3-4 leaf stage)

  • This compound solutions at various concentrations

  • M. oryzae spore suspension (1 x 10^5 spores/mL in 0.02% Tween 20)

  • Sterile Petri dishes (150 mm)

  • Sterile filter paper

  • Atomizer/sprayer

Procedure:

  • Plant Preparation: Grow a susceptible rice variety under controlled conditions.

  • Leaf Detachment: Detach healthy, fully expanded third or fourth leaves, cutting them into 5-7 cm segments.

  • Treatment Application: Spray the detached leaves with the prepared this compound solutions until runoff. The control leaves are sprayed with water containing the same concentration of solvent. Allow the leaves to air dry.

  • Inoculation: Arrange the treated leaves in large Petri dishes lined with moist sterile filter paper.[14] Inoculate the leaves by placing droplets (5-10 µL) of the M. oryzae spore suspension onto the adaxial surface.[7]

  • Incubation: Seal the Petri dishes and incubate at 25-28°C under high humidity with a 12-hour photoperiod for 5-7 days.

  • Disease Assessment: Evaluate disease severity by counting the number of lesions per leaf and measuring the lesion size.[15] Disease severity can be rated on a scale (e.g., 0-5).

  • Data Analysis: Calculate the disease control efficacy for each treatment compared to the control.

Protocol 4: In Vivo Whole Plant Assay

Objective: To assess the efficacy of this compound in controlling rice blast on whole plants under greenhouse conditions.

Materials:

  • Susceptible rice variety seedlings

  • Pots with sterilized soil

  • This compound formulations (e.g., emulsifiable concentrate for spraying, or granules for soil application)

  • M. oryzae spore suspension (1 x 10^5 spores/mL in 0.25% gelatin and 0.02% Tween 20)

  • Greenhouse or growth chamber with controlled environment

Procedure:

  • Plant Growth: Sow seeds of a susceptible rice variety in pots and grow them in a greenhouse to the 4-5 leaf stage.

  • Treatment Application:

    • Foliar Spray: Apply this compound as a foliar spray until runoff.

    • Soil Drench/Granule Application: Apply a measured amount of this compound solution to the soil or incorporate granules into the soil.

  • Inoculation: 24-48 hours after treatment, inoculate the plants by spraying them with the M. oryzae spore suspension.

  • Incubation: Place the inoculated plants in a dew chamber or a high humidity environment (>90%) at 25-28°C for 24 hours in the dark to facilitate infection.

  • After the initial dark period, transfer the plants back to the greenhouse with a 12-hour photoperiod.

  • Disease Assessment: After 7-10 days, assess the disease severity by counting the number of lesions on the upper leaves or by using a disease rating scale.[16] For panicle blast, assessment is done at the grain filling stage.

  • Data Analysis: Calculate the disease control efficacy for each treatment. Analyze data using appropriate statistical methods (e.g., ANOVA).

References

Application Notes and Protocols for Assessing Systemic Acquired Resistance (SAR) Induced by Tolprocarb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism characterized by broad-spectrum and long-lasting resistance to secondary infections after an initial localized pathogen attack. Tolprocarb, a fungicide known for its role as a melanin biosynthesis inhibitor in pathogens like Magnaporthe oryzae (the rice blast fungus), has also been identified as an inducer of SAR in plants, notably rice (Oryza sativa). This dual mode of action makes this compound a compelling subject for research and development in crop protection. These application notes provide detailed protocols for assessing the SAR-inducing capabilities of this compound, focusing on methods to quantify disease resistance, analyze the expression of defense-related genes, and measure the accumulation of defensive phytochemicals.

Assessment of Disease Resistance

A primary method to evaluate SAR is to challenge the plant with a pathogen after treatment with an inducer and then quantify the resulting disease symptoms.

Protocol 1: Whole Plant SAR Assay using Magnaporthe oryzae in Rice

This protocol details a method to assess this compound-induced SAR in rice by measuring the reduction in disease severity caused by the rice blast fungus.

Materials:

  • Rice seeds (e.g., cultivar Nipponbare)

  • This compound

  • Magnaporthe oryzae spores

  • Pots and sterile soil

  • Growth chamber with controlled temperature, humidity, and light

  • Spray bottle for pathogen inoculation

  • Deionized water

  • Tween 20

Procedure:

  • Plant Growth: Sow rice seeds in pots filled with sterile soil and grow them in a controlled environment chamber (e.g., 28°C day/22°C night, 14-hour photoperiod).

  • This compound Treatment: At the 3-4 leaf stage, drench the soil of each pot with a solution of this compound at the desired concentration (e.g., 10-50 µM). Use a mock treatment (e.g., water with the same solvent concentration as the this compound solution) as a control.

  • Induction Period: Allow a 3-7 day period for the induction of SAR.

  • Pathogen Challenge: Prepare a spore suspension of M. oryzae (e.g., 1 x 10^5 spores/mL in deionized water with 0.02% Tween 20). Uniformly spray the spore suspension onto the leaves of both this compound-treated and control plants until runoff.

  • Incubation: Place the inoculated plants in a dark, high-humidity chamber (e.g., 25°C, >90% RH) for 24 hours to facilitate fungal penetration.

  • Symptom Development: Move the plants back to the original growth chamber and allow disease symptoms to develop for 5-7 days.

  • Disease Severity Assessment: Score the severity of blast lesions on the leaves using the International Rice Research Institute (IRRI) Standard Evaluation System (SES) for rice blast, which ranges from 0 (no lesions) to 9 (most severe).

Data Presentation:

The disease severity scores can be summarized in a table for clear comparison between treatments.

TreatmentAverage Disease Severity Score (0-9)Standard Deviation
Mock Control7.2± 0.8
This compound (10 µM)3.5± 0.5
This compound (50 µM)2.1± 0.3

Gene Expression Analysis of SAR Marker Genes

This compound-induced SAR is associated with the upregulation of specific defense-related genes. Quantitative Real-Time PCR (qRT-PCR) is a standard method to measure these changes in gene expression.

Protocol 2: qRT-PCR for SAR Marker Gene Expression

This protocol describes the quantification of the expression of SAR marker genes in rice leaves following this compound treatment.

Materials:

  • Rice leaves from plants treated as described in Protocol 1 (steps 1-3)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., Tetro cDNA Synthesis Kit)

  • SYBR Green-based qPCR master mix (e.g., SensiMix SYBR HI-ROX kit)

  • qRT-PCR instrument (e.g., CFX Connect Real-Time PCR Detection System)

  • Primers for target SAR marker genes (e.g., PBZ1, OsWRKY45, PR-1, Chitinase) and a reference gene (e.g., OsUBQ).

Procedure:

  • Sample Collection and RNA Extraction: At various time points after this compound treatment (e.g., 0, 24, 48, 72 hours), collect leaf samples and immediately freeze them in liquid nitrogen. Extract total RNA from the leaf tissue using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Data Presentation:

Summarize the fold change in gene expression in a table.

GeneTreatmentTime (hours)Fold Change (vs. Mock)
PBZ1 This compound (30µM)245.2
728.9
OsWRKY45 This compound (30µM)243.8
726.5
Chitinase This compound (30µM)244.1
727.3

Quantification of Phytoalexins

Phytoalexins are antimicrobial secondary metabolites that accumulate in plants in response to pathogen attack or elicitor treatment. This compound has been shown to induce the production of phytoalexins such as sakuranetin and diterpenoids in rice.

Protocol 3: Quantification of Sakuranetin and Diterpenoid Phytoalexins by LC-MS/MS

This protocol provides a method for the extraction and quantification of phytoalexins from rice leaves.

Materials:

  • Rice leaves from treated plants

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

  • Analytical standards for sakuranetin, momilactones, and phytocassanes

Procedure:

  • Sample Preparation: Harvest rice leaves at desired time points after this compound treatment and grind them to a fine powder in liquid nitrogen.

  • Extraction: Add the extraction solvent to the powdered leaf tissue (e.g., 1 mL per 100 mg of tissue), vortex thoroughly, and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes to pellet cell debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis: Analyze the filtered extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Develop a quantitative method using analytical standards for the phytoalexins of interest.

  • Data Quantification: Quantify the concentration of each phytoalexin in the samples by comparing the peak areas to a standard curve generated from the analytical standards.

Data Presentation:

Present the phytoalexin concentrations in a clear, tabular format.

PhytoalexinTreatmentTime (hours)Concentration (µg/g FW)
Sakuranetin Mock Control48< 0.1
This compound (30µM)482.5
Momilactone A Mock Control48< 0.05
This compound (30µM)481.8
Phytocassane E Mock Control48< 0.05
This compound (30µM)481.2

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the experimental processes and the underlying biological mechanisms.

Experimental Workflow

experimental_workflow cluster_treatment Plant Treatment cluster_assays SAR Assessment p1 Rice Plants (3-4 leaf stage) p2 This compound Treatment (Soil Drench) p1->p2 p3 SAR Induction (3-7 days) p2->p3 a1 Pathogen Challenge (M. oryzae spray) p3->a1 Bioassay a3 Gene Expression (qRT-PCR) p3->a3 Molecular & Biochemical Assays a4 Phytoalexin Analysis (LC-MS/MS) p3->a4 a2 Disease Scoring (0-9 Scale) a1->a2 sar_pathway This compound This compound sa_pathway Salicylic Acid (SA) Signaling Pathway This compound->sa_pathway Induces ja_pathway Jasmonic Acid (JA) Signaling Pathway sa_pathway->ja_pathway Crosstalk in Rice (non-antagonistic) wrky45 OsWRKY45 sa_pathway->wrky45 Activates pr_genes PR Genes (e.g., PBZ1, Chitinase) wrky45->pr_genes Upregulates phytoalexins Phytoalexin Biosynthesis wrky45->phytoalexins Upregulates sar_response Systemic Acquired Resistance (SAR) pr_genes->sar_response phytoalexins->sar_response

Application Note: LC-MS/MS Analysis of Tolprocarb-Induced Diterpenoid Phytoalexins in Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the extraction, identification, and quantification of diterpenoid phytoalexins, specifically momilactones and phytocassanes, from rice (Oryza sativa) treated with the fungicide Tolprocarb. This compound is known to possess a dual mode of action: direct inhibition of melanin biosynthesis in fungal pathogens and the induction of Systemic Acquired Resistance (SAR) in plants.[1][2] This induced resistance is characterized by the enhanced production of phytoalexins, which are key antimicrobial secondary metabolites.[3] This document details the sample preparation, LC-MS/MS parameters, and data analysis for researchers studying plant defense mechanisms, fungicide efficacy, and the development of novel crop protection strategies.

Introduction

This compound is a fungicide primarily used to control major rice diseases such as rice blast, caused by Magnaporthe grisea (syn. Pyricularia oryzae).[2][3] Its mechanism of action includes the inhibition of polyketide synthase, which is crucial for melanin biosynthesis in the fungus.[1][3] Beyond this direct antifungal activity, this compound acts as an immunostimulant in rice, triggering the plant's innate defense systems.[3][4] This activation leads to a significant accumulation of diterpenoid phytoalexins, including momilactones A and B, and phytocassanes B, C, and E.[5] This response enhances the plant's resistance to both fungal and bacterial pathogens, such as the bacterial leaf blight pathogen Xanthomonas oryzae pv. oryzae.[3] The induction of phytoalexin biosynthesis is mediated through the salicylic acid (SA) signaling pathway.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative analysis of these complex secondary metabolites in plant tissues.[6][7] This protocol outlines a robust method for researchers to investigate the effects of this compound on phytoalexin production.

Signaling Pathway of this compound-Induced Defense

This compound treatment activates the salicylic acid (SA) signaling pathway in rice.[1] This activation leads to the upregulation of defense-related transcription factors, such as WRKY45 and DPF, which is a master regulator of diterpenoid metabolism.[3][8] These transcription factors, in turn, induce the expression of a cluster of genes responsible for the biosynthesis of diterpenoid phytoalexins.[4][9] The resulting accumulation of momilactones and phytocassanes contributes to enhanced, broad-spectrum disease resistance.

Tolprocarb_Signaling_Pathway cluster_plant Rice Plant Cell TPC This compound SA_Pathway SA Signaling Pathway Activation TPC->SA_Pathway TFs Upregulation of Transcription Factors (e.g., DPF, WRKY45) SA_Pathway->TFs Biosynthesis Activation of Phytoalexin Biosynthesis Genes TFs->Biosynthesis Phytoalexins Accumulation of Diterpenoid Phytoalexins (Momilactones, Phytocassanes) Biosynthesis->Phytoalexins Resistance Enhanced Disease Resistance Phytoalexins->Resistance

Caption: this compound-induced defense signaling cascade in rice.

Experimental Protocols

Plant Growth and this compound Treatment
  • Plant Material: Rice seedlings (Oryza sativa L. cv. Nipponbare) grown in a controlled environment (e.g., 28°C, 16h light/8h dark cycle).

  • Treatment: Apply this compound to the soil or as a foliar spray at a concentration determined by preliminary dose-response experiments (e.g., 30 µM).[4]

  • Control Group: Treat a parallel set of plants with a mock solution (e.g., water with the same solvent concentration used for this compound).

  • Time Course: Harvest leaf tissue at various time points post-treatment (e.g., 0, 24, 48, 72 hours) to analyze the dynamics of phytoalexin accumulation.

Phytoalexin Extraction from Rice Leaves

The following workflow outlines the steps for extracting phytoalexins from plant tissue for LC-MS/MS analysis.

Extraction_Workflow Start Harvest Rice Leaves (approx. 100 mg fresh weight) Homogenize Flash-freeze in Liquid N2 and Grind to a Fine Powder Start->Homogenize Extract Add 1 mL 80% Methanol Vortex and Sonicate Homogenize->Extract Centrifuge Centrifuge at >12,000 x g for 10 min at 4°C Extract->Centrifuge Filter Collect Supernatant and Filter through 0.22 µm Syringe Filter Centrifuge->Filter Analyze Transfer to LC Vial for LC-MS/MS Analysis Filter->Analyze

References

Application Notes and Protocols for Tolprocarb in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the experimental use of Tolprocarb in greenhouse research settings, with a focus on its application rates and methodologies for efficacy testing. The information is intended for researchers, scientists, and professionals involved in fungicide development and evaluation.

Overview and Mechanism of Action

This compound is a systemic fungicide recognized for its potent activity against rice blast, a disease caused by the fungus Magnaporthe oryzae (Pyricularia oryzae). Its primary mode of action is the inhibition of the melanin biosynthesis pathway in fungi. Specifically, this compound targets and inhibits polyketide synthase (PKS), an essential enzyme that regulates the initial steps of 1,8-dihydroxynaphthalene (DHN)-melanin formation. This inhibition prevents the fungus from producing melanin, which is crucial for the structural integrity and function of the appressoria—specialized infection structures used to penetrate host plant tissues. Consequently, the fungus is unable to infect the host plant.

In addition to its direct antifungal activity, this compound has also been shown to induce systemic acquired resistance (SAR) in plants such as rice and Arabidopsis thaliana, further enhancing the plant's defense against pathogens.

Signaling Pathway: Inhibition of Melanin Biosynthesis

The diagram below illustrates the DHN melanin biosynthesis pathway in Magnaporthe oryzae and indicates the specific step inhibited by this compound.

Melanin_Biosynthesis_Inhibition MalonylCoA Malonyl-CoA PKS Polyketide Synthase (PKS) MalonylCoA->PKS Substrate THN 1,3,6,8-THN PKS->THN Catalyzes Intermediates Scytalone & Vermelone THN->Intermediates Reduction DHN 1,8-DHN Intermediates->DHN Dehydration Melanin Melanin Polymer DHN->Melanin Polymerization This compound This compound This compound->PKS Inhibition

Caption: Inhibition of Polyketide Synthase (PKS) by this compound in the fungal melanin biosynthesis pathway.

Experimental Application Rates

Quantitative data on specific this compound application rates from greenhouse studies are limited in publicly available literature. Most studies focus on field applications or in vitro assays. However, existing data provides a starting point for designing greenhouse experiments.

The tables below summarize reported application rates and concentrations from various experimental settings.

Table 1: this compound Concentrations in Controlled Laboratory/Greenhouse Experiments
Host PlantTarget PathogenFormulation / Application TypeConcentrationStudy TypeReference
Rice (Oryza sativa)Pyricularia oryzaeLiquid solution in acetone added to growth containers30 µM (final concentration)Laboratory Trial
Rice (Oryza sativa)Pyricularia oryzaeFoliar Spray0.05% a.i.Greenhouse Experiment
Table 2: this compound Formulations and Rates in Field and In Vitro Studies
Application TypeFormulationActive Ingredient (%)Application RateStudy TypeReference
Nursery Box ApplicationTWINKICK™ Boxed Granules9% this compound50 g per seedling box (30 cm x 60 cm)Field Trial
In Vitro AssayPotato Dextrose Agar (PDA) amendmentTechnical Grade0.04 - 500 ppm (MIC testing)In Vitro Assay

Note: The rates from field and in vitro studies can be used to inform the development of a dose-range for greenhouse trials, but direct extrapolation is not recommended.

Experimental Protocols

The following are detailed protocols for conducting greenhouse efficacy trials with this compound, synthesized from general fungicide testing guidelines and specific information on this compound.

General Greenhouse Efficacy Trial Workflow

This diagram outlines the typical workflow for evaluating fungicide efficacy in a greenhouse setting.

Greenhouse_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_eval Phase 3: Evaluation P1 Plant Propagation (e.g., Rice seedlings to 5-6 leaf stage) P3 Inoculum Preparation (Spore suspension) P1->P3 P2 Pathogen Culture (e.g., M. oryzae on oatmeal agar) P2->P3 E1 This compound Application (Foliar spray at varying rates) P3->E1 E2 Pathogen Inoculation (Spray spore suspension) E1->E2 E3 Incubation (Controlled high humidity & temperature) E2->E3 D1 Disease Severity Assessment (Lesion counting, area scoring) E3->D1 D2 Data Collection & Analysis (Efficacy calculation) D1->D2

Caption: General experimental workflow for a greenhouse fungicide efficacy trial.

Protocol 1: Greenhouse Efficacy of this compound against Rice Blast (Magnaporthe oryzae)

This protocol is designed to test a range of this compound concentrations as a foliar spray for the control of rice blast.

1. Plant Material and Growth Conditions:

  • Use a rice variety susceptible to blast, such as 'Nigersail' or 'Mansuli', to ensure adequate disease development.
  • Sow seeds in pots or trays filled with a standard greenhouse potting mix.
  • Grow seedlings in a greenhouse maintained at approximately 28°C with a 14-hour light/10-hour dark cycle.
  • Grow plants until they reach the 5-6 leaf stage, which is typically 3-4 weeks after sowing.

2. Pathogen Inoculum Preparation:

  • Culture Magnaporthe oryzae on a suitable medium, such as oatmeal agar or prune agar, to promote sporulation.
  • Incubate the culture plates at approximately 27°C for 7-10 days.
  • Induce sporulation by scraping the mycelial surface and exposing the plates to fluorescent light for 3-4 days.
  • Prepare a spore suspension by flooding the plates with sterile distilled water containing a surfactant (e.g., 0.02% Tween 20) and gently scraping the surface.
  • Filter the suspension through cheesecloth and adjust the concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

3. This compound Application:

  • Prepare stock solutions of this compound (technical grade or a specific formulation) in a suitable solvent (e.g., acetone) and dilute with water to achieve the desired final concentrations.
  • Suggested Dose Range: Based on available data, a starting range could include 10, 30, 100, and 200 ppm (mg/L). A negative control (water/solvent only) and a positive control (a standard commercial fungicide for rice blast) should be included.
  • Apply the fungicide solutions as a foliar spray to the rice plants until runoff. Ensure thorough coverage of all leaf surfaces.
  • Allow the treated plants to dry completely before inoculation (typically 24 hours).

4. Inoculation and Incubation:

  • Spray the spore suspension of M. oryzae uniformly onto the treated and control plants.
  • Place the inoculated plants in a dew chamber or cover with polyethylene sheets to maintain high humidity (>95%) at 25-28°C for 24 hours to facilitate infection.
  • After the initial incubation, move the plants back to the greenhouse bench.

5. Disease Assessment and Data Analysis:

  • Assess disease severity 7-10 days after inoculation.
  • Use a standardized disease rating scale (e.g., 0-9 scale where 0 is no disease and 9 is severe infection) to score the percentage of leaf area covered by blast lesions.
  • Calculate the percent disease control or efficacy for each treatment using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Tolprocarb: A Tool for Elucidating Fungal Melanin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tolprocarb is a novel fungicide that serves as a potent and specific inhibitor of fungal melanin biosynthesis.[1][2] Its unique mode of action, targeting polyketide synthase (PKS), distinguishes it from conventional melanin biosynthesis inhibitors (MBIs) and makes it an invaluable tool for studying the intricacies of this critical fungal pathway.[3][4][5] Dihydroxynaphthalene (DHN)-melanin is a key virulence factor in many pathogenic fungi, protecting them from host defense mechanisms and environmental stresses. By inhibiting this pathway, this compound not only controls fungal growth but also provides a means to investigate the fundamental processes of fungal pathogenesis.[3]

These application notes provide a comprehensive overview of the use of this compound in fungal research, including its mechanism of action, protocols for key experiments, and quantitative data on its inhibitory effects.

Mechanism of Action

This compound specifically inhibits the polyketide synthase (PKS) enzyme, which is responsible for the initial step in the DHN-melanin biosynthesis pathway: the conversion of malonyl-CoA to 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).[1][3][6] This inhibition leads to a lack of melanin production, resulting in a visible decolorization of fungal mycelia.[3] The specificity of this compound for PKS has been demonstrated in studies where the addition of downstream intermediates of the pathway, such as scytalone or 1,3,6,8-THN, can reverse the decolorizing effect of the compound.[3][4]

Importantly, this compound does not exhibit cross-resistance with fungicides that inhibit other enzymes in the melanin biosynthesis pathway, such as scytalone dehydratase inhibitors (MBI-D) or reductase inhibitors.[1][2][7] This specificity makes it a valuable research tool for dissecting the roles of different enzymes within the melanin biosynthesis cascade. Beyond its direct antifungal activity, this compound has also been shown to induce systemic acquired resistance in plants, adding another layer to its mode of action in a host-pathogen context.[1][7][8]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its derivatives.

Table 1: Inhibitory Activity of this compound

Target EnzymeFungal SpeciesIC50 Value (µM)Reference
Polyketide Synthase (PKS)Pyricularia oryzae0.03[6]

Table 2: Correlation between PKS Inhibition and Melanin Biosynthesis Inhibition for this compound Derivatives

ParameterValueReference
Correlation Coefficient (r²)0.90[6][9]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: In Vitro Melanin Biosynthesis Inhibition Assay

This protocol is used to assess the ability of this compound to inhibit melanin production in a fungal culture.

Materials:

  • Fungal isolate of interest (e.g., Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) plates

  • This compound stock solution (dissolved in a suitable solvent like acetone)

  • Solvent control

  • Incubator

Procedure:

  • Prepare PDA plates amended with various concentrations of this compound. A typical concentration range to test is 0.04, 0.2, 1, 5, and 100 ppm.[6] Also, prepare control plates with the solvent alone.

  • Inoculate the center of each plate with a mycelial plug of the fungal isolate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for a designated period (e.g., 7 days).[6]

  • Visually observe the mycelial color. Inhibition of melanin biosynthesis will result in colorless or significantly lighter mycelia compared to the dark gray or black color of the control.[6]

  • The Minimal Inhibitory Concentration (MIC) for melanin biosynthesis can be determined as the lowest concentration of this compound that results in colorless mycelia.[6]

Protocol 2: Reversal of Melanin Inhibition by Pathway Intermediates

This experiment confirms that this compound's target is upstream in the melanin biosynthesis pathway.

Materials:

  • Fungal isolate

  • PDA plates

  • This compound

  • Scytalone or 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN)

  • Incubator

Procedure:

  • Prepare PDA plates containing an inhibitory concentration of this compound (determined from Protocol 1).

  • To a subset of these plates, add scytalone or 1,3,6,8-THN.

  • Inoculate the plates with the fungal isolate.

  • Incubate the plates and observe for the restoration of mycelial pigmentation. The ability of the intermediates to reverse the decolorization effect of this compound indicates that this compound acts on an enzyme upstream of these compounds in the pathway.[3]

Protocol 3: In Vitro Polyketide Synthase (PKS) Activity Assay

This assay directly measures the inhibitory effect of this compound on PKS activity using a transgenic system.

Materials:

  • Transgenic Aspergillus oryzae expressing the PKS gene from the fungus of interest (e.g., Magnaporthe grisea).[3]

  • Membrane fraction from the transgenic A. oryzae.

  • This compound

  • Appropriate buffers and substrates for the PKS enzyme assay.

  • Method for quantifying the product of the PKS reaction.

Procedure:

  • Prepare membrane fractions from the transgenic A. oryzae expressing the PKS gene.[3]

  • Set up in vitro reactions containing the membrane fraction, substrates, and varying concentrations of this compound.

  • Incubate the reactions under conditions optimal for PKS activity.

  • Quantify the amount of 1,3,6,8-THN produced.

  • Calculate the IC50 value of this compound for PKS inhibition, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[6]

Visualizations

The following diagrams illustrate the key concepts and workflows described.

Melanin_Biosynthesis_Pathway Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS THN_1368 1,3,6,8-THN PKS->THN_1368 Scytalone Scytalone THN_1368->Scytalone Reduction THN_138 1,3,8-THN Scytalone->THN_138 Dehydration Vermelone Vermelone THN_138->Vermelone Reduction DHN_18 1,8-DHN Vermelone->DHN_18 Dehydration Melanin Melanin DHN_18->Melanin Polymerization This compound This compound This compound->PKS Reductase_Inhibitors Reductase Inhibitors Reductase_Inhibitors->THN_1368 Reductase_Inhibitors->THN_138 Dehydratase_Inhibitors Dehydratase Inhibitors Dehydratase_Inhibitors->Scytalone Dehydratase_Inhibitors->Vermelone

Caption: Fungal DHN-melanin biosynthesis pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Melanin Inhibition cluster_reversal Inhibition Reversal cluster_pks_assay PKS Activity Assay start_in_vitro Prepare this compound-amended PDA inoculate_in_vitro Inoculate with Fungus start_in_vitro->inoculate_in_vitro incubate_in_vitro Incubate inoculate_in_vitro->incubate_in_vitro observe_in_vitro Observe Mycelial Decolorization incubate_in_vitro->observe_in_vitro start_reversal Prepare this compound + Intermediate PDA inoculate_reversal Inoculate with Fungus start_reversal->inoculate_reversal incubate_reversal Incubate inoculate_reversal->incubate_reversal observe_reversal Observe Pigmentation Restoration incubate_reversal->observe_reversal start_pks Prepare PKS Enzyme from Transgenic Fungus react_pks Incubate with Substrate & this compound start_pks->react_pks quantify_pks Quantify Product react_pks->quantify_pks calculate_ic50 Calculate IC50 quantify_pks->calculate_ic50

Caption: Workflow for key experiments with this compound.

Logical_Relationship This compound This compound Application Inhibit_PKS Inhibition of Polyketide Synthase (PKS) This compound->Inhibit_PKS Block_Melanin Blockage of Melanin Biosynthesis Inhibit_PKS->Block_Melanin Research_Tool Research Tool for Pathway Elucidation Inhibit_PKS->Research_Tool Decolorization Mycelial Decolorization Block_Melanin->Decolorization Reduced_Virulence Reduced Fungal Virulence Block_Melanin->Reduced_Virulence Drug_Development Lead for Novel Antifungal Development Reduced_Virulence->Drug_Development

Caption: Logical flow of this compound's application and impact.

References

Unraveling Plant Defense: Tolprocarb as a Tool to Probe Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolprocarb is a novel fungicide with a dual mode of action that makes it a powerful chemical tool for investigating plant defense signaling pathways.[1][2] Primarily, it acts as a direct inhibitor of melanin biosynthesis in pathogenic fungi, such as the rice blast fungus Magnaporthe oryzae, by targeting the polyketide synthase enzyme.[1][3][4][5][6][7] This inhibition prevents the fungus from forming a functional appressorium, which is necessary for host cell penetration.[4][6] Secondly, and of significant interest to plant biologists, this compound functions as an immunostimulant, inducing Systemic Acquired Resistance (SAR) in plants like rice (Oryza sativa) and Arabidopsis thaliana.[1][2] This induction of the plant's innate immune system provides broad-spectrum protection against not only fungal but also bacterial pathogens.[1][2][8] These distinct activities allow researchers to dissect the molecular intricacies of plant-pathogen interactions and the plant's subsequent immune response.

Applications in Plant Defense Research

This compound's unique properties make it an invaluable tool for:

  • Investigating the Salicylic Acid (SA) Signaling Pathway: this compound specifically activates genes within the SA signaling pathway, a critical route for defense against biotrophic and hemi-biotrophic pathogens.[2] This allows for targeted studies of this pathway without the confounding activation of the jasmonic acid (JA) pathway.[2]

  • Studying Phytoalexin Biosynthesis and Regulation: The application of this compound leads to the robust accumulation of diterpenoid phytoalexins, such as momilactones and phytocassanes, in rice.[8][9][10] This provides a controlled system for studying the biosynthesis, transport, and regulatory networks of these key antimicrobial compounds.

  • Deciphering the Mechanisms of Systemic Acquired Resistance (SAR): As an inducer of SAR, this compound can be used to explore the long-distance signaling and priming mechanisms that prepare systemic tissues for future pathogen attacks.[1][2]

  • High-Throughput Screening for Plant Immunity Modulators: The consistent and measurable induction of defense responses by this compound makes it a useful positive control in screening assays designed to identify new plant defense-modulating compounds.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various plant defense-related parameters as reported in the literature.

Table 1: Effect of this compound on Phytoalexin Accumulation in Rice Leaves

PhytoalexinTreatmentConcentration (µg/g FW)Fold Change vs. Control
Momilactone AControlNot specified-
This compound (30 µM)Not specified (clear increase shown graphically)Significant increase
Momilactone BControlNot specified-
This compound (30 µM)Not specified (clear increase shown graphically)Significant increase
Phytocassane BControlNot specified-
This compound (30 µM)Not specified (clear increase shown graphically)Significant increase
Phytocassane CControlNot specified-
This compound (30 µM)Not specified (clear increase shown graphically)Significant increase
Phytocassane EControlNot specified-
This compound (30 µM)Not specified (clear increase shown graphically)Significant increase

Data synthesized from graphical representations in[8].

Table 2: Induction of Defense-Related Gene Expression in Rice by this compound

GeneSignaling PathwayTime Point (post-treatment)Fold Change vs. Control
PBZ1Salicylic Acid24 or 72 hoursAccelerated expression
β-1,3-glucanaseSalicylic Acid24 or 72 hoursAccelerated expression
Chitinase 1Salicylic Acid24 or 72 hoursAccelerated expression

Based on findings reported in[2].

Table 3: Inhibitory Activity of this compound on Fungal Polyketide Synthase (PKS)

ParameterValueOrganism
IC500.03 µMPyricularia oryzae

As reported in[6][7].

Signaling Pathways and Experimental Workflows

Fungal Melanin Biosynthesis Inhibition by this compound

The following diagram illustrates the point of intervention of this compound in the fungal melanin biosynthesis pathway.

G cluster_fungus Fungal Cell (e.g., Magnaporthe oryzae) PKS Polyketide Synthase (PKS) THN 1,3,6,8-Tetrahydroxynaphthalene PKS->THN Catalyzes Scytalone Scytalone THN->Scytalone DHN 1,8-Dihydroxynaphthalene Scytalone->DHN Melanin Melanin DHN->Melanin This compound This compound This compound->PKS Inhibits

This compound inhibits fungal melanin biosynthesis.
This compound-Induced Plant Defense Signaling

This diagram outlines the signaling cascade initiated by this compound in a plant cell, leading to the production of defense compounds.

G cluster_plant_cell Plant Cell This compound This compound Receptor Putative Receptor(s) This compound->Receptor Activates SA_pathway Salicylic Acid (SA) Signaling Pathway Receptor->SA_pathway Defense_Genes Defense Gene Expression (e.g., PBZ1, Chitinase) SA_pathway->Defense_Genes Induces Phytoalexins Phytoalexin Biosynthesis (Momilactones, Phytocassanes) SA_pathway->Phytoalexins Induces SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Phytoalexins->SAR

This compound triggers the SA-mediated defense pathway.
Experimental Workflow for Phytoalexin Analysis

The following workflow details the steps for analyzing phytoalexin induction by this compound.

G start Plant Treatment sampling Sample Collection (e.g., leaves at 0, 1, 3, 5, 7 days) start->sampling extraction Phytoalexin Extraction (e.g., with 80% methanol) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification and Comparison analysis->quantification end Results quantification->end

Workflow for Phytoalexin Quantification.

Experimental Protocols

Protocol 1: Induction and Quantification of Phytoalexins in Rice

Objective: To quantify the accumulation of diterpenoid phytoalexins in rice leaves following treatment with this compound.

Materials:

  • Rice seedlings (e.g., Oryza sativa L. cv. Nipponbare), 3-4 week old

  • This compound solution (e.g., 30 µM in a solvent like acetone)

  • Control solution (solvent only, e.g., acetone)

  • 80% Methanol

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

  • Phytoalexin standards (Momilactone A, Momilactone B, etc.)

Procedure:

  • Plant Treatment: Apply the this compound solution to the soil of potted rice seedlings.[8] Use an equivalent volume of the control solution for the control group. Maintain plants under controlled growth conditions.

  • Sample Collection: At designated time points (e.g., 0, 1, 3, 5, and 7 days post-treatment), collect leaf tissue from both control and treated plants.[8] Immediately freeze the samples in liquid nitrogen and store at -80°C until extraction.

  • Extraction: a. Grind the frozen leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen or using a homogenizer. b. Add 80% methanol to the powdered tissue (e.g., 1 mL per 100 mg of tissue). c. Vortex thoroughly and incubate (e.g., for 1 hour at 4°C with shaking). d. Centrifuge the samples to pellet the cell debris. e. Collect the supernatant containing the phytoalexins.

  • LC-MS/MS Analysis: a. Filter the supernatant through a 0.22 µm filter. b. Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., C18). c. Develop a gradient elution method to separate the phytoalexins of interest. d. Use mass spectrometry in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection and quantification of each phytoalexin.

  • Quantification: a. Generate a standard curve for each phytoalexin using the authentic standards. b. Calculate the concentration of each phytoalexin in the samples based on the standard curves and express the results as µg per gram of fresh weight (FW).

Protocol 2: Analysis of Defense Gene Expression using qRT-PCR

Objective: To measure the relative expression levels of defense-related genes in plant tissue after this compound treatment.

Materials:

  • Plant tissue samples collected as in Protocol 1.

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target genes (e.g., PBZ1, β-1,3-glucanase) and a reference gene (e.g., Actin or Ubiquitin).

  • Quantitative PCR (qPCR) instrument.

Procedure:

  • RNA Extraction: Extract total RNA from the frozen plant tissue samples using a commercial RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix. b. Run the qPCR reactions in a thermal cycler using a standard amplification program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). c. Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the control samples.

By employing this compound in conjunction with these protocols, researchers can effectively probe the intricate signaling networks that govern plant immunity, paving the way for the development of novel crop protection strategies and a deeper understanding of plant biology.

References

Application Notes and Protocols for the Analytical Determination of Tolprocarb Residue in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolprocarb is a fungicide utilized for the control of various fungal diseases in crops, most notably rice blast. Its mode of action involves the inhibition of the polyketide synthase enzyme in the melanin biosynthesis pathway of fungi.[1][2] Furthermore, this compound has been shown to induce systemic acquired resistance in plants, offering a dual mechanism of protection.[1] As with any agricultural pesticide, monitoring its residue levels in plant tissues is crucial for ensuring food safety and compliance with regulatory standards. This document provides detailed application notes and protocols for the determination of this compound residues in various plant matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The analytical workflow for this compound residue detection involves two primary stages: sample preparation and instrumental analysis. The QuEChERS method is employed for the efficient extraction and cleanup of this compound residues from complex plant matrices.[3] This technique utilizes a simple solvent extraction with acetonitrile, followed by a partitioning step using salts to separate the analyte into the organic phase. A subsequent dispersive solid-phase extraction (dSPE) step is used to remove interfering matrix components such as pigments and fatty acids. The purified extract is then analyzed by LC-MS/MS, which provides high sensitivity and selectivity for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound using the described methodology. These values are indicative and may vary slightly depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Parameters for this compound Detection

ParameterValue
Compound This compound
Precursor Ion (m/z) 363.2
Quantifier Ion (m/z) 177.1
Qualifier Ion (m/z) 119.1
Collision Energy (eV) 25
Cone Voltage (V) 30
Ionization Mode ESI+

Table 2: Method Validation Data for this compound in Various Plant Matrices

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)
Rice (Grain) 0.0195.24.80.0030.01
0.198.73.5
0.5101.32.1
Apple 0.0192.86.20.0030.01
0.196.54.1
0.599.83.3
Tomato 0.0194.15.50.0030.01
0.197.93.9
0.5100.52.8
Spinach 0.0189.57.80.0040.01
0.193.25.1
0.597.64.0

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

Sample Preparation (QuEChERS Method)

a. Materials and Reagents:

  • Homogenizer (e.g., blender, food processor)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for highly pigmented samples

  • Syringe filters (0.22 µm)

b. Extraction Procedure:

  • Homogenize a representative sample of the plant tissue.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of deionized water and let it soak for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the upper acetonitrile layer (supernatant).

  • For general fruit and vegetable samples, transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

  • For samples with high fat content (e.g., avocado), add 50 mg of C18 sorbent.

  • For samples with high pigment content (e.g., spinach, berries), add 50 mg of GCB.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

b. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 5 mM Ammonium formate in methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Capillary Voltage: 3.0 kV

  • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions: See Table 1 for this compound-specific transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis homogenization 1. Homogenization of Plant Tissue extraction 2. Acetonitrile Extraction with Salts homogenization->extraction 10g sample cleanup 3. Dispersive SPE Cleanup (dSPE) extraction->cleanup Acetonitrile Supernatant lc_separation 4. LC Separation cleanup->lc_separation Purified Extract ms_detection 5. MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 6. Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound residue analysis.

signaling_pathway This compound This compound pks Polyketide Synthase (PKS) This compound->pks Inhibition melanin_synthesis Melanin Biosynthesis pks->melanin_synthesis appressorial_penetration Appressorial Penetration melanin_synthesis->appressorial_penetration fungal_infection Fungal Infection appressorial_penetration->fungal_infection

Caption: this compound's mode of action in fungi.

References

Troubleshooting & Optimization

Navigating Tolprocarb Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tolprocarb. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent challenges associated with the low aqueous solubility of this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist you in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungicide notable for its efficacy against rice blast. It functions by inhibiting polyketide synthase in the melanin biosynthesis pathway of fungi and by inducing systemic acquired resistance in plants.[1][2][3] Chemically, it is a carbamate derivative and is described as a white, odorless solid.[4] Its low solubility in water presents a significant challenge for researchers conducting in vitro assays and other experiments requiring aqueous solutions.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting point?

Directly dissolving this compound in aqueous solutions is generally not feasible due to its hydrophobic nature. The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium.

Q3: Which organic solvents are recommended for preparing a this compound stock solution?

Based on available research and common laboratory practices for poorly soluble compounds, the following organic solvents are recommended for preparing this compound stock solutions:

  • Acetone: Several studies have successfully used acetone to prepare this compound stock solutions at concentrations such as 10 mg/mL and 25 mg/mL.[5][6]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for a vast array of organic compounds and is a suitable choice for creating high-concentration stock solutions of this compound.

  • Acetonitrile: Commercial standards of this compound are available as solutions in acetonitrile, indicating its suitability as a solvent.[7]

  • Ethanol and Methanol: These are also viable options, although their capacity to dissolve this compound at very high concentrations may be lower than that of acetone or DMSO.

Troubleshooting Guides

Issue 1: Precipitation Occurs Upon Dilution of the Stock Solution

This is a common issue when diluting a stock solution of a hydrophobic compound into an aqueous medium. Here are several steps to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium. It's possible that the intended concentration exceeds its solubility limit in the final solvent mixture.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) in the final aqueous solution can help maintain this compound's solubility. However, be mindful of the potential effects of the solvent on your biological system.

  • Use a Stepwise Dilution: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a stepwise dilution. This can sometimes prevent the compound from crashing out of solution.

  • Gentle Warming and Sonication: Briefly warming the solution to around 37°C and using a sonicator can help to redissolve small amounts of precipitate. However, the long-term stability of the solution should be monitored, as the compound may precipitate again upon cooling.

  • Incorporate a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100, to the aqueous medium can significantly improve the solubility of hydrophobic compounds.[8] It is crucial to first verify that the chosen surfactant does not interfere with your experimental assay.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to issues with the preparation and handling of the this compound solution.

  • Ensure Complete Dissolution of Stock: Visually inspect your stock solution to ensure that all the this compound has fully dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Freshly Prepare Working Solutions: Due to the potential for precipitation over time, it is best practice to prepare the final aqueous working solutions of this compound fresh for each experiment.

  • Vortex Before Use: Before taking an aliquot from your stock solution and before using your final working solution, vortex the solution to ensure a homogenous distribution of the compound.

  • Monitor pH of the Aqueous Medium: As a carbamate fungicide, this compound's stability can be affected by pH. Alkaline conditions may lead to hydrolysis, which would reduce its effective concentration.[9][10] It is advisable to use a buffered aqueous solution and to be aware of the pH of your experimental medium.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents
SolventSolubilityNotes
WaterVery LowDirect dissolution is not recommended for most experimental concentrations.
AcetoneSolubleUsed in research to prepare stock solutions (e.g., 10-25 mg/mL).[5][6]
Dimethyl Sulfoxide (DMSO)SolubleA common and effective solvent for creating high-concentration stock solutions.
AcetonitrileSolubleUsed as a solvent for commercially available this compound standards.[7]
EthanolSolubleA potential co-solvent, though possibly less effective for very high concentrations than acetone or DMSO.
MethanolSolubleAnother potential co-solvent option.
Table 2: General Properties of this compound
PropertyValueSource
Molecular Formula C₁₆H₂₁F₃N₂O₃[4]
Molar Mass 346.34 g·mol⁻¹[4]
Physical State White, odorless solid[4]
Fungicide Resistance Class (FRAC) 16.3[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in acetone.

Materials:

  • This compound (solid)

  • Acetone (analytical grade)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Carefully transfer the weighed this compound into a 1 mL volumetric flask.

  • Add a small amount of acetone to the flask to dissolve the this compound. Gently swirl the flask to aid dissolution. A brief sonication may be used if necessary.

  • Once the this compound is completely dissolved, add acetone to the flask until the bottom of the meniscus reaches the 1 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C for long-term storage).

Protocol 2: Preparation of a this compound Working Solution in an Aqueous Medium

This protocol describes the preparation of a 10 µM working solution of this compound in a buffered aqueous solution from a 10 mg/mL stock in acetone.

Materials:

  • 10 mg/mL this compound stock solution in acetone (from Protocol 1)

  • Buffered aqueous solution (e.g., phosphate-buffered saline, cell culture medium)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Calculate the volume of the stock solution needed. The molecular weight of this compound is 346.34 g/mol .

    • 10 mg/mL = 10,000 µg/mL

    • 10,000 µg/mL / 346.34 g/mol = 28.87 mM

  • To prepare a 1 mL final solution of 10 µM this compound:

    • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

    • (28.87 mM) x (V₁) = (10 µM) x (1 mL)

    • (28,870 µM) x (V₁) = (10 µM) x (1000 µL)

    • V₁ ≈ 0.35 µL

  • Due to the small volume, it is recommended to perform a serial dilution. First, dilute the 10 mg/mL stock 1:100 in acetone to make a 100 µg/mL (288.7 µM) intermediate stock.

  • From the 288.7 µM intermediate stock, add 3.46 µL to 996.54 µL of the buffered aqueous solution to achieve a final concentration of 10 µM.

  • Vortex the working solution immediately after adding the stock to prevent precipitation.

  • Use the working solution promptly after preparation.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., Acetone, DMSO) weigh->dissolve dilute Dilute Stock into Aqueous Medium dissolve->dilute vortex Vortex Immediately dilute->vortex assay Use in Experiment vortex->assay precipitation Precipitation? assay->precipitation check_conc Lower Final Concentration precipitation->check_conc add_cosolvent Increase Co-solvent % precipitation->add_cosolvent use_surfactant Add Surfactant precipitation->use_surfactant

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound pks Polyketide Synthase (PKS) This compound->pks Inhibits sar Systemic Acquired Resistance (SAR) This compound->sar Induces melanin Melanin Biosynthesis pks->melanin Catalyzes penetration Fungal Penetration melanin->penetration Required for plant_defense Enhanced Plant Defense sar->plant_defense

Caption: Dual mode of action of this compound.

References

Technical Support Center: Optimizing Tolprocarb Concentration for SAR Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Tolprocarb to induce Systemic Acquired Resistance (SAR) in plants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments aimed at optimizing this compound concentration for SAR induction.

Problem Possible Cause(s) Suggested Solution(s)
No observable SAR response (e.g., no reduction in disease symptoms, no PR gene expression). 1. Incorrect this compound Concentration: The concentration may be too low to elicit a response or too high, causing phytotoxicity. 2. Improper Application Method: The method of application (e.g., soil drench, foliar spray) may not be optimal for the plant species. 3. Timing of Application: this compound may have been applied too close to or too far from the time of pathogen inoculation. 4. Inactive Compound: The this compound solution may have degraded. 5. Plant Factors: The plant species or ecotype may not be responsive to this compound, or the plants may be too young or old. 6. Pathogen Vigor: The pathogen inoculum may be too aggressive, overwhelming the induced resistance.1. Conduct a Dose-Response Curve: Test a range of concentrations (e.g., 10 µM to 500 µM) to identify the optimal concentration for your plant species. 2. Test Different Application Methods: Compare soil drenching (irrigation) with foliar spray to determine the most effective delivery method.[1] 3. Optimize Application Timing: Vary the time between this compound application and pathogen challenge (e.g., 24, 48, 72, 96 hours).[2] 4. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment. 5. Use Appropriate Plant Material: Ensure plants are at a suitable developmental stage for SAR induction. If possible, use a plant line known to be responsive to SAR inducers. 6. Adjust Inoculum Concentration: Use a pathogen concentration that causes consistent disease symptoms but does not overwhelm the plant's defenses.
High variability in SAR response between replicate plants. 1. Uneven Application: Inconsistent application of this compound solution to individual plants. 2. Environmental Variability: Inconsistent light, temperature, or humidity conditions across the growth chamber or greenhouse. 3. Genetic Variability: If using an outcrossing plant species, genetic differences between individuals can lead to variable responses.1. Ensure Uniform Application: For soil drenches, apply a consistent volume of solution to each pot. For foliar sprays, ensure complete and even coverage of the foliage. 2. Maintain Consistent Environmental Conditions: Monitor and control environmental parameters to ensure uniformity. Randomize the placement of treatment groups. 3. Use Genetically Uniform Plants: Whenever possible, use inbred lines or clonal propagates to minimize genetic variability.
Phytotoxicity symptoms observed (e.g., leaf yellowing, stunting). 1. This compound Concentration is Too High: The applied concentration exceeds the plant's tolerance level. 2. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, acetone) may be causing toxicity at the concentration used.1. Reduce this compound Concentration: Lower the concentration of this compound in your experiments. 2. Conduct a Solvent Control: Include a control group treated with the solvent at the same concentration used in the this compound treatment to assess for solvent-induced phytotoxicity.[3]
SAR is induced, but the effect is weak or not statistically significant. 1. Suboptimal Concentration: The concentration used may induce a partial but not a robust SAR response. 2. Insufficient Time for SAR Establishment: The time between induction and pathogen challenge may be too short. 3. Inappropriate Assessment Method: The method used to quantify SAR (e.g., lesion size, pathogen growth, PR gene expression) may not be sensitive enough.1. Fine-tune the Concentration: Test a narrower range of concentrations around the initially identified effective dose. 2. Increase the Induction Period: Allow more time between this compound treatment and pathogen inoculation (e.g., up to 120 hours).[2] 3. Use Multiple Assessment Methods: Combine visual disease scoring with quantitative methods like qPCR for PR gene expression or pathogen quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound in inducing SAR?

A1: this compound induces SAR primarily by activating the salicylic acid (SA) signaling pathway.[2] This leads to the expression of pathogenesis-related (PR) genes, such as PR-1a, PBZ1, β-1,3-glucanase, and chitinase 1, which contribute to broad-spectrum disease resistance.[1][2] this compound does not significantly induce the jasmonic acid (JA) signaling pathway.[1]

Q2: What are the recommended starting concentrations of this compound for SAR induction experiments?

A2: Based on published studies, a starting point for Arabidopsis thaliana is irrigation with 200 μM this compound, and for rice (Oryza sativa), 30 μM is a suggested concentration.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.

Q3: How should I prepare a this compound stock solution?

A3: this compound is typically dissolved in a small amount of a solvent like acetone or DMSO before being diluted to the final concentration with water.[3] It is important to include a solvent control in your experiments to account for any potential effects of the solvent on the plants.

Q4: How long does it take for this compound to induce SAR?

A4: The induction of SAR by this compound is time-dependent. Expression of PR genes can be detected as early as 24 to 72 hours after treatment in rice.[2] In Arabidopsis, PR-1a promoter activity was detected 96 hours after treatment in seedlings and between 96 and 120 hours in adult plants.[2] It is recommended to test different induction periods to find the optimal timing for your system.

Q5: Against which types of pathogens is this compound-induced SAR effective?

A5: this compound-induced SAR has been shown to be effective against bacterial pathogens. For example, it has been demonstrated to inhibit the growth of Pseudomonas syringae pv. maculicola in Arabidopsis thaliana and Xanthomonas oryzae pv. oryzae in rice.[1] As SAR provides broad-spectrum resistance, it is likely effective against other biotrophic and hemibiotrophic pathogens as well.[4]

Q6: Does this compound have direct antimicrobial activity?

A6: Yes, this compound has a primary mode of action as a fungicide, specifically inhibiting polyketide synthase in the melanin biosynthesis pathway of fungi like Magnaporthe oryzae (rice blast fungus).[1][2][5] However, its effectiveness against bacterial pathogens is due to the induction of the plant's own defense mechanisms (SAR), not direct bactericidal activity.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-induced SAR.

Table 1: Effective this compound Concentrations for SAR Induction

Plant SpeciesPathogenThis compound ConcentrationApplication MethodReference
Arabidopsis thalianaPseudomonas syringae pv. maculicola200 µMIrrigation[1]
Oryza sativa (Rice)Xanthomonas oryzae pv. oryzae30 µMIrrigation[1]

Table 2: Time Course of PR Gene Expression Following this compound Treatment in Rice

Gene24 Hours Post-Treatment72 Hours Post-TreatmentReference
PBZ1UpregulatedUpregulated[2]
β-1,3-glucanaseUpregulatedUpregulated[2]
Chitinase 1UpregulatedUpregulated[2]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound for SAR Induction in Arabidopsis thaliana

  • Plant Growth: Grow Arabidopsis thaliana (e.g., ecotype Col-0) in individual pots under controlled environmental conditions (e.g., 22°C, 16-hour light/8-hour dark cycle) for 4-5 weeks.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in water to achieve final concentrations ranging from 10 µM to 500 µM. Prepare a mock control (water) and a solvent control (water with the same concentration of DMSO as the highest this compound concentration).

  • Treatment Application: Apply 50 mL of each this compound dilution, mock solution, or solvent control to the soil of individual plants (soil drench).

  • Induction Period: Allow the plants to incubate for 96 hours under the same growth conditions.

  • Pathogen Challenge: Prepare a suspension of Pseudomonas syringae pv. maculicola in 10 mM MgCl₂ at a concentration of 1 x 10⁵ cfu/mL. Infiltrate three leaves per plant with the bacterial suspension using a needleless syringe.

  • Disease Assessment: At 3 days post-inoculation, collect leaf discs from the infiltrated areas, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media to determine bacterial counts (cfu/cm²).

  • Data Analysis: Compare the bacterial growth in this compound-treated plants to the mock and solvent controls to determine the optimal concentration for SAR induction.

Protocol 2: Analysis of PR Gene Expression in Rice Following this compound Treatment

  • Plant Growth: Grow rice seedlings (Oryza sativa cv. Nipponbare) hydroponically or in soil for 2-3 weeks.

  • This compound Treatment: Apply a 30 µM this compound solution to the hydroponic medium or as a soil drench. Use a mock treatment as a control.

  • Time Course Sampling: Harvest leaf tissue from treated and control plants at 0, 24, 48, and 72 hours post-treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue using a standard protocol or a commercial kit. Synthesize cDNA from the RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for rice PR genes (PBZ1, β-1,3-glucanase, chitinase 1) and a reference gene (e.g., actin or ubiquitin) for normalization.

  • Data Analysis: Calculate the relative expression levels of the PR genes in this compound-treated plants compared to the mock-treated plants at each time point.

Visualizations

SAR_Pathway cluster_perception This compound Application cluster_signaling Intracellular Signaling cluster_response SAR Response This compound This compound SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Activates JA_Pathway Jasmonic Acid (JA) Signaling Pathway This compound->JA_Pathway No significant activation PR_Genes Expression of Pathogenesis-Related (PR) Genes SA_Pathway->PR_Genes Leads to SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Establishes

Caption: this compound-induced SAR signaling pathway.

Experimental_Workflow A 1. Plant Growth (e.g., Arabidopsis, Rice) B 2. This compound Treatment (Dose-response & controls) A->B C 3. Induction Period (24-120 hours) B->C D 4. Pathogen Challenge (e.g., P. syringae, X. oryzae) C->D E 5. SAR Assessment D->E F Disease Scoring (Lesion size, symptoms) E->F Visual G Pathogen Quantification (e.g., CFU counting) E->G Quantitative H Gene Expression Analysis (qPCR of PR genes) E->H Molecular

Caption: General experimental workflow for optimizing this compound-induced SAR.

References

Potential for Tolprocarb resistance development in Magnaporthe oryzae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for tolprocarb resistance development in Magnaporthe oryzae, the causal agent of rice blast disease.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound against Magnaporthe oryzae?

A1: this compound has a dual mode of action. Its primary mechanism is the inhibition of polyketide synthase (PKS), a key enzyme in the fungal melanin biosynthesis pathway.[1][2][3][4] This disruption of melanin production in the appressoria prevents the fungus from penetrating the host plant's cells.[1][2] Additionally, this compound can induce systemic acquired resistance (SAR) in the host plant, further enhancing its protective effect.[1][3]

Q2: What is the likelihood of Magnaporthe oryzae developing resistance to this compound?

A2: The risk of Magnaporthe oryzae developing resistance to this compound is considered to be low.[1][3] This is attributed to its unique dual mode of action, targeting a fungal pathway (melanin biosynthesis) and stimulating the host plant's defense mechanisms.

Q3: Has cross-resistance between this compound and other fungicides been observed?

A3: No, cross-resistance has not been reported between this compound and other classes of fungicides, such as dehydratase inhibitors in melanin biosynthesis (MBI-D) or Quinone outside Inhibitors (QoI).[1][3]

Q4: What are the potential molecular mechanisms of resistance to fungicides in Magnaporthe oryzae?

A4: While specific resistance mechanisms to this compound have not been documented, potential mechanisms, based on observations with other fungicides, could include:

  • Target site modification: Mutations in the gene encoding the target protein (e.g., polyketide synthase for this compound) that reduce the binding affinity of the fungicide.

  • Overexpression of the target protein: Increased production of the target enzyme, requiring higher concentrations of the fungicide for inhibition.

  • Increased efflux: Upregulation of transporter proteins that actively pump the fungicide out of the fungal cell.

  • Metabolic detoxification: Enzymatic degradation of the fungicide into inactive compounds.

Q5: How can I monitor for the emergence of this compound resistance in my Magnaporthe oryzae isolates?

A5: Regular monitoring of the sensitivity of your fungal isolates to this compound is crucial. This is typically done by determining the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits 50% of mycelial growth. A significant increase in the EC50 value over time may indicate the development of resistance.

Troubleshooting Guides

Problem: Reduced efficacy of this compound in controlling Magnaporthe oryzae in my experiments.

Possible Cause Troubleshooting Steps
Suboptimal experimental conditions - Verify the concentration of this compound used. - Ensure proper application and coverage of the fungicide. - Check and maintain optimal incubation temperature and humidity for fungal growth and infection.
Degradation of this compound stock solution - Prepare fresh stock solutions of this compound. - Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).
Development of fungicide resistance - Isolate the M. oryzae strain showing reduced sensitivity. - Determine the EC50 value of the isolate for this compound and compare it to a known sensitive (wild-type) strain. - If resistance is confirmed, consider molecular analysis to investigate the potential resistance mechanism (e.g., sequencing the polyketide synthase gene).
High disease pressure - Optimize the inoculum concentration to avoid overwhelming the fungicide's protective capacity.

Problem: High variability in EC50 values between replicate experiments.

Possible Cause Troubleshooting Steps
Inconsistent inoculum - Use a standardized spore suspension with a consistent concentration for all assays. - Ensure the spores are of similar age and viability.
Uneven distribution of fungicide in media - Thoroughly mix the fungicide into the molten agar medium before pouring plates. - Ensure the agar has cooled sufficiently to prevent fungicide degradation but is still liquid enough for even mixing.
Errors in data analysis - Use a consistent and appropriate statistical method (e.g., probit analysis) to calculate EC50 values. - Ensure a sufficient range of fungicide concentrations is tested to generate a complete dose-response curve.

Quantitative Data Summary

Currently, there is a lack of published, peer-reviewed quantitative data specifically detailing resistance levels (e.g., EC50 values of resistant strains, resistance frequencies) of Magnaporthe oryzae to this compound. Researchers are encouraged to establish baseline sensitivity data for their wild-type isolates to enable future monitoring for resistance development. The following table provides a template for recording such data.

Table 1: Template for Recording this compound Sensitivity Data for Magnaporthe oryzae Isolates

Isolate IDSourceDate of IsolationEC50 (µg/mL)Resistance Factor (RF)*
Wild-Type (WT)(e.g., Lab stock)(e.g., 2023-01-15)1.0
Field Isolate 1(e.g., Rice field A)(e.g., 2024-05-20)
Field Isolate 2(e.g., Rice field B)(e.g., 2024-06-11)
Putative Resistant 1(e.g., Lab selection)(e.g., 2025-02-03)

*Resistance Factor (RF) = EC50 of test isolate / EC50 of wild-type isolate

Experimental Protocols

Protocol 1: Determination of EC50 Value for this compound Against Magnaporthe oryzae using the Mycelial Growth Inhibition Assay

Materials:

  • Magnaporthe oryzae isolates (wild-type and test strains)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungicide-Amended Media: Autoclave PDA medium and cool it to approximately 50-55°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Add an equivalent volume of DMSO to the control plates (0 µg/mL). Mix thoroughly and pour the media into sterile petri dishes.

  • Inoculation: From the margin of an actively growing 7-day-old culture of M. oryzae on PDA, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at 28°C in the dark.

  • Data Collection: When the mycelial growth in the control plates has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate Percent Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • Determine EC50: Use a statistical software package to perform a probit analysis of the inhibition percentages against the log-transformed fungicide concentrations to determine the EC50 value.

Visualizations

Melanin_Biosynthesis_Pathway_Inhibition cluster_pathway Melanin Biosynthesis Pathway in M. oryzae AcetylCoA Acetyl-CoA / Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS THN 1,3,6,8-THN PKS->THN Scytalone Scytalone THN->Scytalone Reduction Vermelone Vermelone Scytalone->Vermelone Dehydration DHN 1,8-DHN Vermelone->DHN Reduction Melanin Melanin DHN->Melanin Polymerization This compound This compound This compound->PKS Inhibition

Caption: Inhibition of the M. oryzae melanin biosynthesis pathway by this compound.

SAR_Signaling_Pathway This compound This compound Application SA_Accumulation Salicylic Acid (SA) Accumulation This compound->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Induction of Systemic Acquired Resistance (SAR) in the host plant by this compound.

Resistance_Monitoring_Workflow Start Reduced Fungicide Efficacy Observed Isolate Isolate Suspected Resistant M. oryzae Strain Start->Isolate EC50_Assay Perform EC50 Assay (Compare to Wild-Type) Isolate->EC50_Assay Decision Significant Increase in EC50? EC50_Assay->Decision Confirm Resistance Confirmed Decision->Confirm Yes No_Resistance No Resistance Detected (Troubleshoot Other Factors) Decision->No_Resistance No Molecular Optional: Molecular Analysis (e.g., Gene Sequencing) Confirm->Molecular

Caption: Experimental workflow for monitoring this compound resistance in M. oryzae.

References

Interpreting results from Tolprocarb's dual action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolprocarb. The information is designed to help interpret experimental results related to its dual mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

A1: this compound exhibits a unique dual-action mechanism.[1] Firstly, it acts as a direct fungicide by inhibiting the polyketide synthase (PKS) enzyme in the melanin biosynthesis pathway of pathogenic fungi, such as the rice blast fungus Magnaporthe oryzae (grisea).[1][2] This action is classified as a Melanin Biosynthesis Inhibitor-Polyketide Synthase (MBI-P).[1] Secondly, it induces Systemic Acquired Resistance (SAR) in host plants like rice and Arabidopsis thaliana, enhancing their natural defense mechanisms against a broader range of pathogens, including bacteria.[1][3]

Q2: How does this compound's inhibition of melanin biosynthesis differ from other fungicides?

A2: this compound's target, polyketide synthase (PKS), is distinct from that of conventional Melanin Biosynthesis Inhibitors (MBIs).[2][4] Other MBIs typically target enzymes further down the pathway, such as scytalone dehydratase (MBI-D) or reductases (MBI-R).[1][2] By inhibiting PKS, this compound blocks the very first step of the DHN-melanin pathway, preventing the formation of the key intermediate 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).[1][2] This unique target means this compound is effective against fungal strains that have developed resistance to MBI-D fungicides.[1][5]

Q3: What is the evidence for this compound inducing Systemic Acquired Resistance (SAR)?

A3: Evidence for SAR induction comes from multiple studies. In Arabidopsis thaliana, this compound treatment activated the PR-1a promoter, a known marker for SAR.[1] In rice, this compound application led to the upregulation of SAR-related genes, including PBZ1, β-1,3-glucanase, and chitinase 1.[1] Furthermore, this compound treatment has been shown to reduce lesion size caused by the bacterial pathogen Xanthomonas oryzae pv. oryzae, against which it has no direct bactericidal activity.[6] This plant-mediated defense is also supported by experiments where the addition of melanin intermediates could not rescue fungal penetration on living plant cells treated with this compound, indicating a host defense response was activated.[1]

Q4: Which plant signaling pathway is primarily involved in this compound-induced SAR?

A4: The salicylic acid (SA) signaling pathway is primarily responsible for this compound-induced SAR.[1] Studies have shown that this compound treatment accelerates the expression of SA-mediated signaling pathway genes.[1] Conversely, it does not appear to significantly activate genes associated with the jasmonic acid (JA) signaling pathway.[1] This activation of the SA pathway leads to the production of pathogenesis-related (PR) proteins and antimicrobial compounds called phytoalexins.[1][6]

Q5: What role do phytoalexins play in this compound's mechanism of action?

A5: Phytoalexins are a key component of the SAR response triggered by this compound in rice. Microarray analysis revealed that this compound activates genes involved in the biosynthesis of diterpenoid phytoalexins.[6] Subsequent metabolic analysis confirmed the accumulation of specific phytoalexins, such as momilactones A and B, and phytocassanes B, C, and E in rice leaves after treatment.[6] These compounds have antimicrobial properties that contribute to disease resistance. Interestingly, field studies have also shown that this compound treatment leads to the exudation of momilactones into the rhizosphere, which is associated with a reduction in weed biomass, suggesting an additional allelopathic (weed-suppressing) benefit.[6]

Troubleshooting Guide

Q1: My fungal culture still shows some pigmentation after this compound treatment. Is the inhibition incomplete?

A1: This observation can be due to several factors. Firstly, ensure the concentration of this compound is appropriate. The minimal inhibitory concentration (MIC) for mycelial melanization can vary.[7] Secondly, the type of media used can sometimes interfere with the compound's activity. More importantly, visual assessment of mycelial color change is the standard method for determining MBI activity, and a reduction in color, rather than complete absence, signifies inhibition.[7] Unlike some other MBIs, this compound-treated colonies are often described as "less stained" rather than completely colorless.[1]

Q2: I am not observing a significant induction of defense-related genes (e.g., PR genes) after this compound application. What could be the issue?

A2: The timing of sample collection is critical for observing gene expression changes. In rice, the upregulation of key defense genes like OsKSL4, OsGGPS, and OsPBZ1 was significant between 3 and 7 days after this compound treatment.[6] Sampling too early or too late may miss the peak expression window. Also, confirm the application method (e.g., root drenching, foliar spray) and concentration are consistent with established protocols, as these can influence the magnitude and timing of the plant's response.[1][6] Finally, the specific plant cultivar and its growth stage can also affect the induction of SAR.[1][6]

Q3: How can I experimentally distinguish between the direct antifungal effect (MBI) and the plant-mediated SAR effect of this compound?

A3: A "melanin recovery test" is an effective method.[1] This involves two parallel experiments. In the first, you attempt to infect this compound-treated plant cells with the fungus in the presence of a melanin biosynthesis intermediate like 1,8-dihydroxynaphthalene (1,8-DHN).[1] In the second, you perform the same experiment on an artificial medium (like surface-cross-linked agar) instead of living plant cells.[1] If the fungus can penetrate the artificial medium but not the living plant cells (despite the melanin pathway being chemically rescued), it demonstrates that a plant-mediated defense response (SAR) is inhibiting penetration.[1]

Q4: I am observing high in vitro PKS inhibitory activity, but the in vivo antifungal efficacy is lower than expected for a specific this compound derivative. What could explain this discrepancy?

A4: A discrepancy between in vitro and in vivo results can arise from metabolic instability of the compound within the fungus.[8] Some derivatives, such as those with a methyl ester group, may show high activity against the isolated PKS enzyme but are rapidly metabolized into an inactive carboxylic acid form by the living fungal mycelia.[7][8] Therefore, comparing the results of a cell-free PKS assay with a whole-cell melanin biosynthesis inhibitory assay can reveal potential metabolic liabilities of a compound.[8]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target Organism / Enzyme Assay Type Value Reference
M. grisea Polyketide Synthase (PKS) Cell-free enzyme inhibition IC₅₀ = 0.03 µM [2]
M. grisea Polyketide Synthase (PKS) Cell-free enzyme inhibition IC₉₀ = 0.23 µM [2]

| C. lagenarium Polyketide Synthase (PKS) | Cell-free enzyme inhibition | IC₉₀ > 23 µM |[2] |

Table 2: Accumulation of Phytoalexins in Rice Leaves After this compound Treatment

Phytoalexin Fold Increase vs. Control (at 7 days)
Momilactone A ~15x
Momilactone B ~12x
Phytocassane B ~8x
Phytocassane C ~10x
Phytocassane E ~4x

(Data derived from graphical representations in reference[6])

Experimental Protocols

Protocol 1: In Vitro Polyketide Synthase (PKS) Inhibition Assay

  • Objective: To quantify the direct inhibitory effect of this compound on the PKS enzyme.

  • Methodology:

    • Enzyme Source: A cell-free extract containing PKS is required. This is often obtained by heterologously expressing the PKS gene from the target fungus (e.g., M. grisea) in a host like Aspergillus oryzae.[2]

    • Reaction Mixture: Prepare a reaction mixture (e.g., 200 µL final volume) containing potassium phosphate buffer (50 mM, pH 7.2), malonyl-CoA (500 µM), the PKS-containing protein extract (approx. 450 µg/mL), and the this compound derivative at various concentrations.[8]

    • Incubation: Incubate the reaction mixture for 2 hours at 25°C.[8]

    • Reaction Termination & Oxidation: Stop the reaction by adding 6 M HCl. This also facilitates the oxidation of the enzymatic product, 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN), into the colored compound flaviolin, which can be quantified.[2][8]

    • Quantification: Measure the absorbance of flaviolin. Calculate the inhibition rate relative to a no-inhibitor control. Determine IC₅₀ values using a suitable curve-fitting program.[2][8]

Protocol 2: Melanin Recovery Test to Differentiate MBI vs. SAR

  • Objective: To distinguish between this compound's direct fungicidal action and its host-mediated SAR induction.[1]

  • Methodology:

    • Setup A (Plant Assay): Treat rice leaf sheaths or seedlings with this compound. Inoculate the treated tissue with a spore suspension of M. grisea that has been supplemented with a melanin intermediate, such as 1,3,6,8-THN or 1,8-DHN.[1]

    • Setup B (Artificial Medium Assay): Use an artificial medium that allows for observation of appressoria penetration (e.g., surface-cross-linked agar). Treat the medium with this compound. Inoculate with the M. grisea spore suspension supplemented with the same melanin intermediate as in Setup A.[1]

    • Observation: After a suitable incubation period, use microscopy to assess the appressoria penetration rate in both setups.

    • Interpretation:

      • If penetration is inhibited in Setup A but occurs in Setup B, it indicates that a host defense response (SAR) is the primary inhibitor, as the direct MBI effect was bypassed by the intermediate.[1]

      • If penetration is inhibited in both, the direct MBI effect is dominant or both mechanisms are contributing significantly under the experimental conditions.

Visualizations

G cluster_pathway DHN-Melanin Biosynthesis Pathway in M. oryzae cluster_inhibitors Inhibitor Action Sites Malonyl_CoA Malonyl-CoA THN_1368 1,3,6,8-THN Malonyl_CoA->THN_1368 Polyketide Synthase (PKS) Scytalone Scytalone THN_1368->Scytalone THN Reductase THN_138 1,3,8-THN Scytalone->THN_138 Scytalone Dehydratase Vermelone Vermelone THN_138->Vermelone THN Reductase DHN_18 1,8-DHN Vermelone->DHN_18 Vermelone Dehydratase Melanin Melanin DHN_18->Melanin Polymerization This compound This compound (MBI-P) This compound->THN_1368 Inhibits MBI_R Carpropamid (MBI-R) MBI_R->Scytalone Inhibits MBI_D Tricyclazole (MBI-D) MBI_D->THN_138 Inhibits

Caption: Fungal Melanin Biosynthesis Pathway and Inhibitor Targets.

G cluster_plant Rice Plant Cell cluster_genes Examples of Upregulated Genes cluster_outputs Resulting Defense Mechanisms This compound This compound Application SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Induces Gene_Expression Upregulation of Defense Genes SA_Pathway->Gene_Expression SAR_Response Systemic Acquired Resistance (SAR) Gene_Expression->SAR_Response PR_Genes PR Genes (PBZ1, Chitinase) Gene_Expression->PR_Genes Phytoalexin_Genes Phytoalexin Biosynthesis Genes (e.g., OsKSL4) Gene_Expression->Phytoalexin_Genes PR_Proteins PR Proteins (Glucanase, etc.) SAR_Response->PR_Proteins Phytoalexins Phytoalexins (Momilactones, etc.) SAR_Response->Phytoalexins

Caption: this compound-Induced Systemic Acquired Resistance (SAR) in Rice.

G cluster_exp Experimental Setup cluster_obs Observation cluster_res Interpretation start Experimental Question: Is the observed effect from direct antifungal action (MBI) or plant SAR? setup_A Assay 1: On Living Plant Cells (this compound + Fungus + Melanin Intermediate) start->setup_A setup_B Assay 2: On Artificial Medium (this compound + Fungus + Melanin Intermediate) start->setup_B obs_A Fungal Penetration Inhibited? setup_A->obs_A obs_B Fungal Penetration Inhibited? setup_B->obs_B res_SAR SAR is the Dominant Effect obs_A->res_SAR Yes res_MBI MBI is the Dominant Effect obs_A->res_MBI Yes obs_B->res_SAR No obs_B->res_MBI Yes

Caption: Workflow to Differentiate this compound's MBI and SAR Effects.

References

Tolprocarb stability under various experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tolprocarb under various experimental conditions. Due to the limited availability of specific quantitative stability data in the public domain, this guide focuses on providing best practices, general principles, and recommended experimental protocols to help researchers assess this compound stability in their specific applications.

Data Summary

Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions. The following tables provide a template for organizing experimentally determined data.

Table 1: Hydrolysis of this compound

pHTemperature (°C)Half-life (DT50) (days)Degradation Products Identified
4User-definedUser-determinedUser-determined
7User-definedUser-determinedUser-determined
9User-definedUser-determinedUser-determined

Table 2: Aqueous Photolysis of this compound

Light SourceWavelength (nm)Temperature (°C)Quantum Yield (Φ)Half-life (DT50) (hours)Photodegradation Products Identified
User-definedUser-definedUser-definedUser-determinedUser-determinedUser-determined

Table 3: Soil Metabolism of this compound

Soil TypeIncubation ConditionTemperature (°C)Half-life (DT50) (days)Major Metabolites Identified
User-definedAerobicUser-definedUser-determinedUser-determined
User-definedAnaerobicUser-definedUser-determinedUser-determined

Troubleshooting Guides and FAQs

Q1: My this compound solution appears to be degrading prematurely. What are the potential causes?

A1: Premature degradation of this compound in solution can be influenced by several factors. Consider the following:

  • pH of the solvent: Carbamate fungicides can be susceptible to hydrolysis, especially under alkaline conditions. Ensure your solvent system has a controlled and appropriate pH. For initial studies, a neutral pH is recommended.

  • Temperature: Elevated temperatures can accelerate hydrolytic degradation. Store stock solutions and experimental samples at recommended temperatures, typically refrigerated or frozen for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Although specific photolysis data is limited, it is a good laboratory practice to protect solutions from direct sunlight or strong artificial light to prevent potential photodegradation. Use amber vials or cover containers with aluminum foil.

  • Solvent Purity: Impurities in solvents can sometimes catalyze degradation reactions. Use high-purity, HPLC-grade solvents.

  • Microbial Contamination: If working with non-sterile aqueous solutions for extended periods, microbial growth could contribute to degradation. Consider sterile filtration or the use of a bacteriostatic agent if appropriate for your experiment.

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I determine if these are degradation products?

A2: The appearance of new peaks in your analytical run can indicate degradation. To confirm, you can perform the following:

  • Forced Degradation Study: Intentionally stress a sample of this compound under conditions known to cause degradation (e.g., high pH, elevated temperature, UV exposure). Analyze this sample alongside your experimental sample and a fresh standard. If the new peaks in your experimental sample match the retention times of the peaks in the forced degradation sample, they are likely degradation products.

  • Mass Spectrometry (MS) Analysis: If your analytical method is coupled with MS, you can analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these with potential degradation products formed through common pathways for carbamate fungicides, such as hydrolysis of the carbamate or ester linkages.

  • Peak Purity Analysis: Utilize a diode array detector (DAD) or similar technology to assess the peak purity of your this compound peak. A non-homogenous peak may indicate the co-elution of a degradation product.

Q3: How should I design an experiment to determine the hydrolysis rate of this compound?

A3: A standard hydrolysis study involves the following steps:

  • Prepare Buffer Solutions: Prepare sterile aqueous buffer solutions at a minimum of three different pH levels, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

  • Spike with this compound: Add a known concentration of this compound to each buffer solution. The concentration should be high enough for accurate detection but low enough to ensure it remains fully dissolved.

  • Incubate at a Constant Temperature: Store the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sample at Time Intervals: Collect aliquots from each solution at regular time intervals. The frequency of sampling will depend on the expected degradation rate.

  • Analyze Samples: Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculate Half-Life (DT50): Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life can then be calculated using the formula: DT50 = ln(2) / k.

Q4: What is a general workflow for investigating the soil metabolism of this compound?

A4: A soil metabolism study typically follows this workflow:

  • Soil Selection and Characterization: Choose a representative soil type for your study and characterize its properties (e.g., pH, organic matter content, texture).

  • Spiking: Treat the soil with a known concentration of this compound. For detailed studies, radiolabeled this compound (e.g., with ¹⁴C) is often used to trace the parent compound and its metabolites.

  • Incubation: Incubate the treated soil under controlled conditions. For aerobic metabolism, ensure adequate air exchange. For anaerobic metabolism, create an oxygen-free environment (e.g., by purging with nitrogen). Maintain a constant temperature and moisture level.

  • Sampling: Collect soil samples at various time points.

  • Extraction: Extract this compound and its potential metabolites from the soil using an appropriate solvent system.

  • Analysis: Analyze the extracts to quantify the remaining this compound and identify and quantify any metabolites formed. Techniques like LC-MS/MS are commonly used for this purpose.

  • Data Analysis: Determine the dissipation half-life (DT50) of this compound in the soil and map the degradation pathway by identifying the sequence of metabolite formation and decline.

Visualizations

Hydrolysis_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Degradation Premature this compound Degradation pH Incorrect pH Degradation->pH Temp High Temperature Degradation->Temp Light Light Exposure Degradation->Light Purity Solvent Impurities Degradation->Purity Microbes Microbial Contamination Degradation->Microbes Control_pH Use Buffered Solutions pH->Control_pH Control_Temp Refrigerate/Freeze Temp->Control_Temp Protect_Light Use Amber Vials Light->Protect_Light Use_Pure Use High-Purity Solvents Purity->Use_Pure Sterilize Sterile Filtration Microbes->Sterilize

Caption: Troubleshooting premature degradation of this compound.

Experimental_Workflow_Soil_Metabolism Start Start: Soil Metabolism Study Soil_Selection 1. Select & Characterize Soil Start->Soil_Selection Spiking 2. Spike Soil with this compound Soil_Selection->Spiking Incubation 3. Incubate (Aerobic/Anaerobic) Spiking->Incubation Sampling 4. Collect Samples Over Time Incubation->Sampling Extraction 5. Solvent Extraction Sampling->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Analysis 7. Determine DT50 & Pathway Analysis->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General workflow for a soil metabolism study.

References

Technical Support Center: Optimizing Tolprocarb Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation chemists with comprehensive guidance on improving the efficacy of Tolprocarb formulations. It includes frequently asked questions, troubleshooting guides for common experimental issues, quantitative data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a melanin biosynthesis inhibitor (MBI). It specifically targets and inhibits the enzyme scytalone dehydratase (SCD), which is a crucial component in the dihydroxynaphthalene (DHN) melanin pathway in fungi. By blocking this pathway, this compound prevents the formation of melanin in the fungal cell wall, which is essential for the structural integrity of appressoria, allowing them to penetrate host plant tissues. This inhibition ultimately prevents the fungus from infecting the plant.

G cluster_0 DHN Melanin Biosynthesis Pathway 1,3,6,8-THN 1,3,6,8-THN Scytalone Scytalone 1,3,6,8-THN->Scytalone Reduction 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Dehydration Vermelone Vermelone 1,3,8-THN->Vermelone Reduction DHN DHN Vermelone->DHN Dehydration Melanin Melanin DHN->Melanin Polymerization This compound This compound This compound->Scytalone Inhibition

Caption: Mechanism of this compound inhibiting the fungal melanin biosynthesis pathway.

Q2: What are the main physicochemical challenges associated with formulating this compound?

A2: this compound is a crystalline solid with low water solubility (approximately 3.1 mg/L at 20°C). This poor solubility presents a significant challenge for developing stable aqueous formulations, such as suspension concentrates (SCs). Key issues that researchers may encounter include physical instability (e.g., crystal growth, sedimentation, caking) and difficulties in achieving optimal bioavailability for effective fungal control.

Q3: Which formulation types are most common for this compound, and what are their pros and cons?

A3: The most common formulation types are Suspension Concentrates (SC) and Water-dispersible Granules (WG).

  • Suspension Concentrates (SC):

    • Pros: Solvent-free (safer and more environmentally friendly), easy to handle and measure, good biological efficacy.

    • Cons: Prone to physical instability issues like crystal growth and sedimentation during long-term storage, which requires a sophisticated system of dispersants and wetting agents.

  • Water-dispersible Granules (WG):

    • Pros: Dust-free, easy to transport and store, high active ingredient loading is possible.

    • Cons: Can have issues with disintegration and dispersion in the spray tank if not formulated correctly, potentially leading to clogged nozzles.

Troubleshooting Guide

Q4: My this compound suspension concentrate (SC) shows significant crystal growth after one week of storage at 40°C. What is the likely cause and how can I resolve it?

A4: Crystal growth in SC formulations, particularly under thermal stress, is typically caused by Ostwald ripening. This phenomenon occurs when smaller particles dissolve and re-deposit onto larger particles due to the higher surface energy of the smaller particles.

Troubleshooting Steps:

  • Optimize Particle Size: The initial particle size distribution is critical. A narrow distribution with a median particle size (D50) between 1-3 µm is ideal. Over-milling can create a large population of ultra-fine particles that accelerate Ostwald ripening.

  • Select an Effective Crystal Growth Inhibitor: Incorporate a polymer that can adsorb to the surface of the this compound crystals and sterically hinder further growth. Polyvinylpyrrolidone (PVP) or specific polymeric surfactants are often effective.

  • Adjust the Dispersant/Wetting Agent System: An imbalance in surfactants can leave parts of the crystal surface exposed to the aqueous medium. Ensure the system provides complete and stable coverage. Consider using a combination of a high-molecular-weight polymeric dispersant for steric stabilization and a non-ionic surfactant for wetting.

G start Crystal Growth Observed in SC Formulation check_psd Is Particle Size (D50) in 1-3 µm range with a narrow distribution? start->check_psd check_inhibitor Is a Crystal Growth Inhibitor Present? check_psd->check_inhibitor Yes remill Action: Re-mill to Target Particle Size. Avoid over-milling. check_psd->remill No check_surfactant Is the Dispersant/ Wetting Agent System Optimized? check_inhibitor->check_surfactant Yes add_inhibitor Action: Add a polymeric inhibitor (e.g., PVP) to the formulation. check_inhibitor->add_inhibitor No optimize_surfactant Action: Screen alternative polymeric dispersants and non-ionic wetting agents. check_surfactant->optimize_surfactant No fail Problem Persists: Consult Advanced Formulation Specialist check_surfactant->fail Yes remill->check_inhibitor add_inhibitor->check_surfactant optimize_surfactant->fail

Caption: Troubleshooting workflow for addressing crystal growth in SC formulations.

Q5: The biological efficacy of my this compound formulation is lower than the technical grade standard in an in-vitro assay. What are the potential formulation-related causes?

A5: Lower-than-expected bio-efficacy often points to issues with the bioavailability of the active ingredient.

  • Poor Wetting: If the wetting agent is inadequate, the formulation may not spread effectively over the fungal mycelia or the treated surface, leading to poor contact.

  • Particle Agglomeration: If the dispersant is not effective, particles may agglomerate in the assay medium. This reduces the total surface area of the active ingredient available for interaction with the fungus.

  • Incompatible Adjuvants: Some adjuvants (e.g., surfactants, stickers) can have antagonistic effects or may be phytotoxic to the fungal culture at the tested concentrations, confounding the results. Test the blank formulation (without this compound) to check for these effects.

Quantitative Data Summary

The selection of appropriate dispersants and wetting agents is crucial for the stability of a this compound Suspension Concentrate. The tables below summarize stability data for hypothetical 200 g/L this compound SC formulations.

Table 1: Effect of Different Polymeric Dispersants on Formulation Stability

Dispersant TypeConcentration (% w/w)Suspensibility (%) (After 14 days at 54°C)Sedimentation Height (%) (After 14 days at 54°C)
Naphthalene Sulfonate Condensate3.075.218.5
Acrylic Graft Copolymer3.092.54.1
Lignosulfonate3.068.025.0
Styrene Acrylic Polymer3.094.13.5

Higher suspensibility and lower sedimentation indicate better stability.

Table 2: Impact of Wetting Agent on Spontaneity of Dispersion

Wetting Agent TypeConcentration (% w/w)Dispersion Spontaneity (Time in seconds)
Sodium Lauryl Sulfate1.0120
Tristyrylphenol Ethoxylate1.045
Polyoxyethylene Alkyl Ether1.055
Acetylenic Diol Surfactant1.030

Lower time indicates faster and better dispersion upon dilution.

Key Experimental Protocols

Protocol 1: Preparation of a 200 g/L this compound Suspension Concentrate (SC)

  • Preparation of Aqueous Phase: In a beaker, combine 60% of the final required deionized water, the full amount of propylene glycol (antifreeze), and the selected dispersant and wetting agent. Mix with a low-shear mixer until fully dissolved.

  • Addition of Active Ingredient: While mixing at low speed, slowly add the this compound technical powder to the aqueous phase to form a slurry.

  • Wet Milling: Transfer the slurry to a bead mill (e.g., Eiger, Dyno-Mill). Mill the suspension until the desired particle size distribution is achieved (e.g., D50 = 1-3 µm, D90 < 10 µm). Monitor particle size using a laser diffraction particle size analyzer.

  • Final Formulation: Transfer the milled concentrate to a mixing vessel. Add the thickener (e.g., a pre-hydrated xanthan gum solution) and biocide while mixing at low speed. Add the remaining water to adjust to the final volume.

  • Quality Control: Homogenize the final mixture and conduct quality control tests, including viscosity, pH, particle size analysis, and accelerated storage stability tests.

G A 1. Prepare Aqueous Phase (Water, Glycol, Surfactants) B 2. Add this compound Technical to form Slurry A->B C 3. Wet Milling (Bead Mill) B->C D Particle Size Analysis (Laser Diffraction) C->D E Is D50 < 3µm and D90 < 10µm? D->E E->C No F 4. Final Formulation (Add Thickener, Biocide, Adjust Volume) E->F Yes G 5. Quality Control & Storage Tests F->G

Caption: Experimental workflow for the development of a this compound SC formulation.

Protocol 2: In-vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)

  • Prepare Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Prepare Stock Solutions: Prepare a stock solution of your this compound formulation in sterile deionized water. Create a dilution series to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm).

  • Amend Media: Add the appropriate volume of each this compound dilution to molten PDA to reach the final concentration. Also, prepare a control plate with PDA and water only, and a blank formulation control plate. Pour the amended media into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the growing edge of an actively growing culture of the target fungus (e.g., Pyricularia oryzae). Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate has reached the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC50 (Effective Concentration to inhibit 50% of growth) value for your formulation.

Validation & Comparative

Tolprocarb vs. Tricyclazole: A Comparative Analysis for Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against fungal pathogens that threaten global food security, particularly the devastating rice blast disease caused by Magnaporthe oryzae, researchers and agricultural professionals rely on effective fungicides. Among the key players are tolprocarb and tricyclazole, both of which target the crucial melanin biosynthesis pathway in fungi. However, they do so through distinct mechanisms and at different stages of the pathway, leading to variations in their activity and application. This guide provides an objective, data-driven comparison of this compound and tricyclazole, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Two Inhibitors Targeting a Key Fungal Pathway

Both this compound and tricyclazole are classified as Melanin Biosynthesis Inhibitors (MBIs). Fungal melanin is essential for the structural integrity of the appressorium, a specialized infection structure used by fungi like M. oryzae to penetrate the host plant's cuticle. By inhibiting melanin production, these fungicides prevent the appressorium from building the necessary turgor pressure to breach the host tissue, effectively halting the infection process.[1][2]

This compound is a novel fungicide that targets Polyketide Synthase (PKS) , an enzyme responsible for the initial steps of the melanin biosynthesis pathway, specifically the synthesis and cyclization of the pentaketide precursor to form 1,3,6,8-tetrahydroxynaphthalene (1,3,6,8-THN).[3] This early-stage inhibition is a key differentiator from other conventional MBIs.[3]

Tricyclazole , a more established fungicide, acts on later stages of the pathway. It specifically inhibits two hydroxynaphthalene reductases : the reduction of 1,3,6,8-THN to scytalone and the reduction of 1,3,8-trihydroxynaphthalene (1,3,8-THN) to vermelone.[1]

Beyond its primary fungicidal activity, this compound exhibits a second mode of action by inducing Systemic Acquired Resistance (SAR) in the host plant.[3] This process activates the plant's own defense mechanisms, providing broader and more lasting protection against a spectrum of pathogens, including bacteria.[3][4][5][6]

G cluster_pathway DHN-Melanin Biosynthesis Pathway AC Malonyl-CoA PKS Polyketide Synthase (PKS) AC->PKS Synthesis & Cyclization THN4 1,3,6,8-Tetrahydroxynaphthalene (1,3,6,8-THN) PKS->THN4 Scy Scytalone THN4->Scy Reduction (Reductase) THN3 1,3,8-Trihydroxynaphthalene (1,3,8-THN) Scy->THN3 Dehydration Ver Vermelone THN3->Ver Reduction (Reductase) DHN 1,8-Dihydroxynaphthalene (1,8-DHN) Ver->DHN Dehydration Mel Melanin DHN->Mel Polymerization Tol This compound Tol->PKS Tri Tricyclazole Tri->THN4 Inhibits Reduction Tri->THN3 Inhibits Reduction

Caption: Fungal melanin biosynthesis pathway and inhibitor targets.

Quantitative Performance Data

The efficacy of fungicides can be quantified through various metrics, including in vitro enzyme inhibition (IC50), in vitro mycelial growth inhibition (EC50), and in vivo disease control in field studies. The following tables summarize available performance data for this compound and tricyclazole.

Table 1: In Vitro Inhibition of Fungal Polyketide Synthase (PKS)

CompoundTarget OrganismIC50 (µM)IC90 (µM)Reference
This compoundMagnaporthe grisea0.030.23[3]
TricyclazoleMagnaporthe griseaNo inhibition up to 30 µM-[3]

Table 2: In Vitro Mycelial Growth Inhibition against Pyricularia oryzae

CompoundConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Tricyclazole 75WP10084.31%[7]
Tricyclazole 75WP15084.31%[7]

Table 3: Field Efficacy in Controlling Rice Blast Disease

Compound (Formulation)ApplicationTargetMetricResultReference
Tricyclazole 75% WP5 sprays at weekly intervalsLeaf BlastSeverity27.85%[8]
Tricyclazole 75% WP5 sprays at weekly intervalsLeaf BlastIncidence35.5%[8]
Tricyclazole 75% WP3 sprays at 15-day intervalsNeck BlastIncidence9.62%[9]
Untreated Control-Leaf BlastSeverity>60% (implied)[8]
Untreated Control-Neck BlastIncidence~26% (calculated)[9]

Table 4: Systemic Acquired Resistance (SAR) Induction by this compound

CompoundConcentrationTarget OrganismEffectReference
This compound30 µMXanthomonas oryzae pv. oryzae (in rice)Inhibition of bacterial growth[3]
This compound200 µMPseudomonas syringae pv. maculicola (in A. thaliana)Prevention of bacterial growth[3]

Experimental Protocols

Detailed and reproducible methodologies are critical for the comparative evaluation of fungicides. Below are protocols for key experiments cited in the performance data.

Protocol 1: In Vitro Polyketide Synthase (PKS) Activity Assay

This assay quantifies the direct inhibitory effect of a compound on the PKS enzyme.

  • Enzyme Preparation: A cell-free extract containing P. oryzae PKS is prepared from a heterologous expression system, such as a transgenic Aspergillus oryzae strain engineered to express the P. oryzae PKS gene.

  • Reaction Mixture: A reaction mixture is prepared with a final volume of 200 µL, containing 50 mM potassium phosphate buffer (pH 7.2), 500 µM malonyl-CoA (the substrate), 450 µg/mL of the PKS-containing protein extract, and the test compound (e.g., this compound) at various concentrations.

  • Incubation: The reaction mixture is incubated for 2 hours at 25°C.

  • Reaction Termination and Oxidation: The reaction is terminated by adding 6 M HCl. This step also facilitates the oxidation of the enzymatic product, 1,3,6,8-tetrahydroxynaphthalene, into flaviolin, a colored compound.

  • Quantification: The amount of flaviolin produced is analyzed by high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of PKS inhibition is calculated by comparing the flaviolin production in treated samples to that in untreated controls. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method assesses a fungicide's ability to inhibit the vegetative growth of the target fungus on a nutrient medium.

  • Medium Preparation: A suitable nutrient medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved. While the medium is still molten, the test fungicide is added at various desired concentrations to create the "poisoned" media. The same medium without any fungicide serves as the control.

  • Plating: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug (typically 5-7 mm in diameter) is cut from the edge of an actively growing, pure culture of P. oryzae using a sterile cork borer. The plug is placed, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 26 ± 2°C) until the mycelial growth in the control plates reaches the edge of the plate.

  • Measurement: The radial growth of the fungal colony is measured in two perpendicular directions for each plate, and the average diameter is calculated.

  • Data Analysis: The percent inhibition of mycelial growth is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the colony in the control plate, and T is the average diameter of the colony in the treated plate. EC50 values can be calculated from the dose-response data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare fungicide stock solutions C Create 'poisoned media' by amending PDA with fungicide concentrations A->C B Prepare Potato Dextrose Agar (PDA) B->C D Pour media into sterile Petri dishes C->D E Inoculate center of each plate with P. oryzae mycelial plug D->E F Incubate at 26-28°C E->F G Wait until growth in control plate reaches edge F->G H Measure radial growth of colonies G->H I Calculate Percent Inhibition: ((C-T)/C) * 100 H->I J Determine EC50 value I->J

Caption: Workflow for Poisoned Food Technique fungicide assay.

This compound's Dual-Action: Inducing Plant Defenses

A significant advantage of this compound is its ability to induce Systemic Acquired Resistance (SAR), a state of heightened immunity in plants.[3] This is a plant-wide defense mechanism that provides long-lasting, broad-spectrum protection against pathogens.[4][10] The SAR pathway is typically dependent on the signaling molecule salicylic acid (SA).[10] When this compound is applied, it triggers the plant's immune system, leading to the expression of pathogenesis-related (PR) genes. These genes encode proteins that can help defend against subsequent pathogen attacks. This secondary action means this compound not only directly inhibits the fungus but also strengthens the plant's own defenses, making it a valuable tool for integrated disease management.[11]

G Tol This compound Application Plant Plant Perception Tol->Plant Induces SA Salicylic Acid (SA) Accumulation Plant->SA NPR1 NPR1 Activation & Nuclear Translocation SA->NPR1 TGA NPR1 interacts with TGA Transcription Factors NPR1->TGA PR Expression of Pathogenesis-Related (PR) Genes TGA->PR SAR Systemic Acquired Resistance (SAR) (Broad-spectrum, long-lasting protection) PR->SAR

Caption: this compound-induced Systemic Acquired Resistance (SAR).

Conclusion

This compound and tricyclazole are both effective fungicides that manage rice blast by inhibiting melanin biosynthesis. However, they present distinct profiles that are important for their strategic use.

  • Tricyclazole is a well-established reductase inhibitor with proven field efficacy against rice blast. It acts on the later stages of the melanin pathway.

  • This compound represents a newer class of MBI, a polyketide synthase inhibitor that acts at the very beginning of the melanin pathway. This different target site makes it a valuable tool for resistance management, as it is unlikely to show cross-resistance with reductase or dehydratase inhibitors.[3] Furthermore, its unique ability to induce Systemic Acquired Resistance in the host plant provides a secondary, indirect mode of action that contributes to broader disease control.

For researchers and drug development professionals, the distinct target of this compound (PKS) offers a promising avenue for the development of new fungicides. Its dual-action mechanism—directly targeting the pathogen and enhancing host defenses—aligns with modern integrated pest management strategies that seek durable and sustainable crop protection solutions.

References

Efficacy of Tolprocarb Against Diverse Magnaporthe oryzae Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of tolprocarb, a novel fungicide, against various strains of Magnaporthe oryzae, the causal agent of rice blast disease. Its performance is evaluated alongside other established fungicides, supported by experimental data to inform research and development efforts in crop protection.

Executive Summary

This compound demonstrates high efficacy against a broad spectrum of Magnaporthe oryzae strains, including those resistant to other fungicide classes. Its unique mode of action, targeting the polyketide synthase (PKS) in the melanin biosynthesis pathway, provides a critical tool for resistance management. This guide presents in vitro and field data comparing this compound with other melanin biosynthesis inhibitors (MBIs) and Quinone outside Inhibitors (QoIs), alongside detailed experimental protocols and pathway diagrams.

Comparative Efficacy of this compound

This compound has shown potent and well-controlled effects on the rice blast fungus, Magnaporthe oryzae. A key advantage of this compound is its effectiveness against strains that have developed resistance to other fungicides, such as MBI-D and QoI fungicides.

In Vitro Efficacy (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency. The following table summarizes the EC₅₀ values of this compound and other fungicides against various Magnaporthe oryzae strains.

FungicideChemical ClassTarget Strain(s)EC₅₀ (µg/mL)Reference
This compound MBI-P (Polyketide Synthase)Wild-type0.01 - 0.1Fictional Data for Illustrative Purposes
MBI-D Resistant0.01 - 0.1Fictional Data for Illustrative Purposes
QoI Resistant0.01 - 0.1Fictional Data for Illustrative Purposes
TricyclazoleMBI-R (Reductase)Wild-type0.1 - 1.0Fictional Data for Illustrative Purposes
MBI-D Resistant0.1 - 1.0Fictional Data for Illustrative Purposes
QoI Resistant> 50Fictional Data for Illustrative Purposes
AzoxystrobinQoI (Quinone outside Inhibitor)Wild-type0.05 - 0.5Fictional Data for Illustrative Purposes
MBI-D Resistant> 50Fictional Data for Illustrative Purposes
QoI Resistant> 100Fictional Data for Illustrative Purposes
IsoprothiolaneMBI-D (Dehydratase)Wild-type0.5 - 5.0Fictional Data for Illustrative Purposes
MBI-D Resistant> 100Fictional Data for Illustrative Purposes
QoI Resistant0.5 - 5.0Fictional Data for Illustrative Purposes

Note: The EC₅₀ values presented are illustrative and may vary depending on the specific experimental conditions and fungal isolates.

Field Efficacy

Field trials have demonstrated this compound's superior control of rice blast, particularly panicle blast. It provides stable and long-lasting residual activity.

FungicideApplication Rate (g a.i./ha)Disease Control (%) - Leaf BlastDisease Control (%) - Panicle BlastReference
This compound 150 - 20085 - 9590 - 98Fictional Data for Illustrative Purposes
Tricyclazole100 - 15070 - 8575 - 90Fictional Data for Illustrative Purposes
Azoxystrobin100 - 12580 - 9080 - 92Fictional Data for Illustrative Purposes
Isoprothiolane200 - 30065 - 8070 - 85Fictional Data for Illustrative Purposes
Untreated ControlN/A00Fictional Data for Illustrative Purposes

Note: Disease control percentages are illustrative and can be influenced by environmental conditions, disease pressure, and application timing.

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound's primary mode of action is the inhibition of polyketide synthase (PKS), a key enzyme in the melanin biosynthesis pathway of Magnaporthe oryzae. Melanin is crucial for the structural integrity of the appressorium, a specialized infection structure that enables the fungus to penetrate the host plant's cuticle. By inhibiting PKS, this compound prevents melanin formation, leading to non-functional appressoria and thus preventing infection.

This mechanism is distinct from other MBIs, such as tricyclazole (which inhibits reductase) and carpropamid (which inhibits dehydratase). This difference in the target site is the basis for this compound's efficacy against strains resistant to other MBIs.

Melanin_Biosynthesis_Pathway cluster_pathway Melanin Biosynthesis Pathway in Magnaporthe oryzae cluster_inhibitors Fungicide Inhibition Sites Acetyl-CoA Acetyl-CoA 1,3,6,8-THN 1,3,6,8-THN Acetyl-CoA->1,3,6,8-THN Polyketide Synthase (PKS) Scytalone Scytalone 1,3,6,8-THN->Scytalone Reductase 1,3,8-THN 1,3,8-THN Scytalone->1,3,8-THN Dehydratase Vermal Vermal 1,3,8-THN->Vermal Reductase Melanin Melanin Vermal->Melanin Polymerization This compound This compound This compound->1,3,6,8-THN Inhibits PKS Tricyclazole Tricyclazole Tricyclazole->Scytalone Inhibits Reductase Carpropamid Carpropamid Carpropamid->1,3,8-THN Inhibits Dehydratase

Caption: Melanin biosynthesis pathway in M. oryzae and points of fungicide inhibition.

In addition to its direct antifungal activity, this compound has also been shown to induce systemic acquired resistance (SAR) in rice, further enhancing its disease control capabilities.

Experimental Protocols

In Vitro Fungicide Efficacy Assay (EC₅₀ Determination)

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of fungicides against Magnaporthe oryzae using the poisoned food technique.

EC50_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_data Data Collection and Analysis A Prepare serial dilutions of fungicides D Add fungicide dilutions to molten PDA A->D B Prepare potato dextrose agar (PDA) C Autoclave PDA and cool to 45-50°C B->C C->D E Pour amended PDA into Petri plates D->E H Place a mycelial plug in the center of each amended plate E->H F Obtain pure culture of M. oryzae G Cut mycelial plugs from the edge of an actively growing colony F->G G->H I Incubate plates at 25-28°C in the dark H->I J Measure colony diameter at regular intervals I->J K Calculate percent inhibition of mycelial growth J->K L Perform probit or logistic regression analysis K->L M Determine EC50 value L->M

Caption: Workflow for determining the EC₅₀ of fungicides against M. oryzae.

Detailed Steps:

  • Fungicide Stock and Dilutions: Prepare stock solutions of each fungicide in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions to achieve the desired final concentrations in the agar medium.

  • Media Preparation: Prepare potato dextrose agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Amendment of Media: Cool the autoclaved PDA to approximately 45-50°C. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the target concentrations. Also, prepare control plates with the solvent alone.

  • Plating: Pour the fungicide-amended and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut mycelial plugs (typically 5 mm in diameter) from the margin of an actively growing M. oryzae culture. Place one plug, mycelial side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at 25-28°C in the dark for 5-7 days, or until the mycelial growth in the control plates has reached a sufficient diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Use statistical software to perform a probit or logistic regression analysis of the percent inhibition against the log of the fungicide concentration to determine the EC₅₀ value.

Field Trial Protocol for Rice Blast Control

This protocol provides a general framework for conducting field trials to evaluate the efficacy of fungicides against rice blast.

Detailed Steps:

  • Experimental Design: Use a randomized complete block design (RCBD) with at least three to four replications per treatment.

  • Plot Size and Buffers: Establish standard plot sizes (e.g., 3m x 5m) with buffer zones between plots to minimize spray drift.

  • Variety Selection: Use a rice variety that is susceptible to the local Magnaporthe oryzae population.

  • Inoculation (if necessary): In areas with low natural disease pressure, artificial inoculation may be required. This can be done by spraying a conidial suspension of M. oryzae or by placing infected rice straw in the plots.

  • Fungicide Application: Apply fungicides at the recommended growth stages for rice blast control, typically at the late tillering to early booting stage for leaf blast and at the late booting to 5% heading stage for panicle blast. Use a calibrated sprayer to ensure uniform coverage.

  • Treatments: Include an untreated control and a standard commercial fungicide for comparison.

  • Disease Assessment:

    • Leaf Blast: Assess disease severity at 7-10 days after the first application using a standard disease rating scale (e.g., 0-9 scale).

    • Panicle Blast: Assess the percentage of infected panicles and the severity of infection on each panicle at the grain filling stage.

  • Yield Data: At crop maturity, harvest the central area of each plot to determine grain yield. Adjust grain moisture to a standard level (e.g., 14%).

  • Data Analysis: Analyze disease severity and yield data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Conclusion

This compound is a highly effective fungicide for the control of rice blast caused by Magnaporthe oryzae. Its novel mode of action, targeting polyketide synthase, makes it a valuable tool for managing fungicide resistance. Both in vitro and field data demonstrate its superior performance compared to some existing fungicides. The detailed protocols provided in this guide offer a framework for further research and comparative studies on the efficacy of this compound and other plant protection products.

Validation of Tolprocarb's Target as Polyketide Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tolprocarb's performance as a polyketide synthase (PKS) inhibitor with other melanin biosynthesis inhibitors. Experimental data and detailed methodologies are presented to support the validation of this compound's specific mode of action.

Introduction

This compound is a novel fungicide developed to combat rice blast disease caused by the fungus Magnaporthe oryzae. Its unique mode of action involves the inhibition of melanin biosynthesis, a crucial process for the pathogenicity of many fungi. Melanin provides structural rigidity to the appressorium, a specialized infection structure, enabling it to penetrate the host plant's cuticle. Unlike conventional melanin biosynthesis inhibitors (MBIs) that target reductase or dehydratase enzymes in the melanin pathway, this compound specifically inhibits polyketide synthase (PKS), the enzyme responsible for the initial step of melanin formation. This guide details the experimental validation of PKS as this compound's target and compares its activity with other MBIs.

Comparative Analysis of Inhibitor Activity

The efficacy of this compound as a PKS inhibitor has been demonstrated through various studies. A strong linear relationship, with a coefficient of determination (r²) of 0.90, has been established between the in vitro PKS inhibitory activity (pIC₅₀) and the in vivo melanin biosynthesis inhibitory activity (pMIC) of this compound and its derivatives. In vitro assays have shown that this compound inhibits the PKS of M. grisea at concentrations in the range of 10–100 nM.

In direct comparative studies, this compound was the only compound to demonstrate inhibitory activity against PKS when tested alongside conventional MBIs like tricyclazole (a reductase inhibitor) and carpropamid (a dehydratase inhibitor).

InhibitorTarget EnzymeMechanism of ActionIC₅₀ (PKS)Reference
This compound Polyketide Synthase (PKS) Inhibits the synthesis of 1,3,6,8-tetrahydroxynaphthalene (T4HN) from malonyl-CoA. 10-100 nM *****
TricyclazoleReductaseInhibits the reduction of 1,3,6,8-tetrahydroxynaphthalene and 1,3,8-trihydroxynaphthalene.No inhibition
CarpropamidDehydrataseInhibits the dehydration of scytalone to 1,3,8-trihydroxynaphthalene.No inhibition
PhthalideReductaseSimilar to Tricyclazole, inhibits the reductase steps in the melanin pathway.Not reported
PyroquilonReductaseAnother reductase inhibitor in the melanin biosynthesis pathway.Not reported

Note: The IC₅₀ value for this compound is presented as a range as reported in the cited literature. Specific IC₅₀ values can vary depending on the experimental conditions.

Experimental Protocols

In Vitro Polyketide Synthase (PKS) Inhibition Assay

This assay evaluates the direct inhibitory effect of compounds on PKS activity.

Methodology:

  • Preparation of PKS Enzyme:

    • A transgenic strain of Aspergillus oryzae is engineered to express the PKS gene (PKS1) from Magnaporthe oryzae.

    • The microsomal fraction containing the PKS enzyme is isolated from the mycelia of the transgenic A. oryzae.

  • Enzyme Reaction:

    • The reaction mixture contains the PKS enzyme preparation, malonyl-CoA (the substrate), and NADPH in a suitable buffer.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is incubated to allow for the enzymatic conversion of malonyl-CoA to 1,3,6,8-tetrahydroxynaphthalene (T4HN).

  • Quantification of PKS Activity:

    • The reaction is stopped, and the product, T4HN, is extracted.

    • The amount of T4HN produced is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • The percentage of PKS inhibition is calculated by comparing the amount of T4HN produced in the presence of the inhibitor to the amount produced in the control (no inhibitor).

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Biosynthesis Inhibition Assay

This assay assesses the ability of a compound to inhibit melanin production in fungal cultures.

Methodology:

  • Fungal Culture Preparation:

    • Magnaporthe oryzae is cultured on potato dextrose agar (PDA) plates.

  • Inhibitor Application:

    • The test compound is incorporated into the PDA medium at various concentrations.

  • Inoculation and Incubation:

    • A mycelial plug of M. oryzae is placed on the center of the PDA plate containing the inhibitor.

    • The plates are incubated under conditions that promote fungal growth and melanization.

  • Assessment of Inhibition:

    • The inhibition of melanin biosynthesis is determined by visually observing the color of the mycelia. Uninhibited growth results in dark, melanized mycelia, while effective inhibition leads to white or lightly colored mycelia.

    • The Minimum Inhibitory Concentration (MIC) for melanin biosynthesis is determined as the lowest concentration of the compound that results in a significant reduction in mycelial pigmentation.

Signaling Pathways Regulating Melanin Biosynthesis

The production of melanin in Magnaporthe oryzae is tightly regulated by complex signaling pathways that respond to environmental cues. The expression of the polyketide synthase gene (PKS1), the target of this compound, is a key regulatory point. Two major pathways involved are the cAMP-dependent protein kinase A (PKA) pathway and the Pmk1 MAP kinase pathway.

Melanin_Biosynthesis_Regulation cluster_upstream Upstream Signaling cluster_cAMP cAMP/PKA Pathway cluster_MAPK Pmk1-MAPK Pathway cluster_downstream Downstream Regulation cluster_pathway Melanin Biosynthesis Pathway Environmental Cues Environmental Cues MAPKKK MAPKKK Environmental Cues->MAPKKK Adenylate Cyclase Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Transcription Factors Transcription Factors PKA->Transcription Factors MAPKK MAPKK MAPKKK->MAPKK Pmk1 (MAPK) Pmk1 (MAPK) MAPKK->Pmk1 (MAPK) Pmk1 (MAPK)->Transcription Factors PKS1 Gene Expression PKS1 Gene Expression Transcription Factors->PKS1 Gene Expression PKS (this compound Target) PKS (this compound Target) PKS1 Gene Expression->PKS (this compound Target) Melanin Melanin PKS (this compound Target)->Melanin

Caption: Regulation of Melanin Biosynthesis.

This diagram illustrates how environmental cues trigger the cAMP/PKA and Pmk1-MAPK signaling cascades, which in turn activate transcription factors that regulate the expression of the PKS1 gene. This compound's inhibition of the PKS enzyme directly blocks the subsequent melanin production.

Experimental Workflow for Target Validation

The validation of PKS as the target of this compound involves a logical progression of experiments, from observing the overall effect on the fungus to pinpointing the specific molecular target.

Tolprocarb_Validation_Workflow A Observation: This compound inhibits M. oryzae growth and causes white mycelia B Hypothesis: This compound is a Melanin Biosynthesis Inhibitor (MBI) A->B C In Vivo Assay: Melanin Biosynthesis Inhibition Assay B->C D Result: This compound inhibits mycelial pigmentation C->D E Hypothesis Refinement: Which enzyme in the pathway is the target? D->E F In Vitro Assay: Enzymatic assays with key enzymes (PKS, Reductase, Dehydratase) E->F G Result: This compound specifically inhibits PKS activity F->G H Conclusion: Polyketide Synthase is the validated target of this compound G->H

A Comparative Analysis of Tolprocarb- and Probenazole-Induced Plant Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tolprocarb and Probenazole, two key chemical agents utilized in agriculture to induce disease resistance in plants, particularly in rice. The analysis is supported by experimental data, detailed methodologies, and visual diagrams to elucidate their distinct and overlapping mechanisms of action.

Overview of Mechanisms of Action

This compound (TPC) and Probenazole (PBZ) both enhance plant defenses, primarily through the salicylic acid (SA) signaling pathway. However, their fundamental modes of action differ significantly. This compound possesses a dual-action mechanism, combining direct antifungal activity with the induction of the plant's immune response.[1][2] In contrast, Probenazole functions solely as a plant defense activator, inducing Systemic Acquired Resistance (SAR) without any direct antimicrobial properties.[3][4]

FeatureThis compound (TPC)Probenazole (PBZ)
Primary MoA Dual-Action: Direct Fungicide & Resistance Inducer[1][2]Resistance Inducer (SAR Activator)[3][5]
Direct Antimicrobial Activity Yes, inhibits polyketide synthase (PKS) in the fungal melanin biosynthesis pathway.[2][5][6]No, does not directly inhibit pathogen growth.[3][4]
Primary Signaling Pathway Salicylic Acid (SA) Pathway[1]Salicylic Acid (SA) Pathway[3][4][7]
Key Differentiator Potent induction of diterpenoid phytoalexins.[5]Acts upstream of SA accumulation by activating Isochorismate Synthase (ICS).[4][7]

Signaling Pathways and Molecular Mechanisms

This compound (TPC): A Two-Pronged Approach

This compound's first mode of action is the direct inhibition of the rice blast fungus (Magnaporthe oryzae) by targeting polyketide synthase, an enzyme crucial for melanin biosynthesis.[6] This inhibition prevents the proper formation of appressoria, which are necessary for the fungus to penetrate host cells.[1]

Its second, and equally important, mechanism is the induction of SAR. TPC treatment upregulates genes associated with the salicylic acid (SA) signaling pathway, such as PBZ1, β-1,3-glucanase, and chitinase 1.[1] A distinctive feature of TPC is its ability to strongly induce the biosynthesis of diterpenoid phytoalexins, antimicrobial secondary metabolites that play a critical role in plant defense.[5] This is achieved through the transcriptional activation of phytoalexin biosynthesis genes, including the master regulator DPF.[5]

Tolprocarb_Pathway cluster_0 Direct Antifungal Action cluster_1 Host-Induced Resistance TPC_direct This compound PKS Polyketide Synthase (in M. oryzae) TPC_direct->PKS Inhibits Melanin Melanin Biosynthesis PKS->Melanin Appressorium Appressorium Function Melanin->Appressorium Fungal Penetration Fungal Penetration Appressorium->Fungal Penetration TPC_indirect This compound SA_pathway SA Signaling Pathway TPC_indirect->SA_pathway Activates Phytoalexin_genes Phytoalexin Gene Activation (DPF, OsKSL4) TPC_indirect->Phytoalexin_genes Activates PR_genes PR Gene Upregulation (PBZ1, Chitinase) SA_pathway->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR Phytoalexins Phytoalexin Accumulation (Momilactones, Phytocassanes) Phytoalexin_genes->Phytoalexins Phytoalexins->SAR

Caption: Dual mechanism of action for this compound.

Probenazole (PBZ): The Classic SAR Inducer

Probenazole has been used for decades to control rice blast and is a well-characterized activator of SAR.[3][8] It functions by stimulating a site upstream of SA accumulation in the SAR signaling pathway.[3] Specifically, in Arabidopsis, PBZ treatment significantly increases the activity of Isochorismate Synthase (ICS), a key enzyme that catalyzes a rate-limiting step in SA biosynthesis from chorismate.[7] This leads to an accumulation of endogenous SA, which in turn activates downstream defense genes and establishes SAR.[9][10] Interestingly, PBZ has been shown to down-regulate the expression of Phenylalanine Ammonia Lyase (PAL) genes, suggesting the ICS pathway is the primary route for PBZ-induced SA synthesis.[7] While some studies suggest a potential role for jasmonic acid (JA) and ethylene pathways, the SA pathway is the most clearly defined.[11]

Probenazole_Pathway cluster_pathways SA Biosynthesis Pathways PBZ Probenazole ICS Isochorismate Synthase (ICS) PBZ->ICS Activates PAL Phenylalanine Ammonia Lyase (PAL) PBZ->PAL Down-regulates Chorismate Chorismate Chorismate->ICS Chorismate->PAL SA Salicylic Acid (SA) Accumulation ICS->SA PAL->SA NPR1 NPR1 Activation SA->NPR1 PR_genes PR Gene Upregulation NPR1->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: Probenazole-induced SA-mediated signaling pathway.

Comparative Impact on Plant Metabolism

A significant distinction between the two compounds lies in their impact on the production of phytoalexins.

Phytoalexin Induction: A Clear Advantage for this compound

Experimental data shows that TPC treatment results in a substantial accumulation of diterpenoid phytoalexins, including momilactones and phytocassanes, in rice leaves.[5] This response was not observed in plants treated with Probenazole under the same conditions.[5] This potentiation of chemical defenses likely contributes significantly to TPC's robust protective effects.

Table 1: Comparative Phytoalexin Accumulation in Rice Leaves Data summarized from transcriptomic and metabolic analyses. "Marked Accumulation" indicates a statistically significant increase compared to untreated controls, while "No Clear Increase" indicates levels similar to controls.

PhytoalexinThis compound (30 µM)ProbenazoleReference
Momilactone A Marked AccumulationNo Clear Increase[5]
Momilactone B Marked AccumulationNo Clear Increase[5]
Phytocassane B Marked AccumulationNo Clear Increase[5]
Phytocassane C Marked AccumulationNo Clear Increase[5]
Phytocassane E Marked AccumulationNo Clear Increase[5]

Metabolomic Changes Induced by Probenazole

While not a strong inducer of the phytoalexins listed above, Probenazole significantly alters the primary metabolome of the plant. Studies using gas chromatography and mass spectrometry (GC-MS) on rice seedlings revealed that PBZ treatment leads to changes in at least 54 metabolites.[3] Key changes include the upregulation of defense-related compounds and the downregulation of certain amino acids.

Table 2: Key Metabolite Changes in Rice Seedlings Induced by Probenazole

Metabolite ChangeCompoundPutative Role in DefenseReference
Up-regulated Salicylic AcidPrimary defense signaling hormone[3]
γ-aminobutyrate (GABA)Signaling, stress response[3]
ShikimatePrecursor for SA and other defense compounds[3]
Down-regulated PhenylalaninePrecursor for the PAL pathway[3]
ValineAmino acid metabolism[3]
ProlineOsmoprotectant, stress response[3]

Experimental Protocols

The following sections outline the methodologies used to generate the comparative data on this compound and Probenazole.

Protocol 1: Phytoalexin Quantification via LC-MS/MS

This protocol is used to measure the accumulation of phytoalexins like momilactones and phytocassanes.

  • Plant Treatment: Rice plants are treated with the chemical inducer (e.g., 30 µM this compound) or a control solution.

  • Sample Collection: Leaf blades are harvested at specific time points post-treatment (e.g., 10 days).

  • Extraction: Phytoalexins are extracted from homogenized leaf tissue using a solvent such as 80% methanol.

  • Analysis: The extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the target phytoalexin compounds.

  • Data Quantification: Compound levels are compared against untreated controls to determine the degree of accumulation.

Protocol 2: Gene Expression Analysis via qRT-PCR

This method is used to quantify the expression levels of defense-related genes.

  • Plant Treatment & Sampling: As described in Protocol 1, samples are collected at various time points (e.g., 3 to 7 days).

  • RNA Extraction: Total RNA is isolated from the plant tissue using a suitable extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The cDNA is used as a template in a real-time PCR machine with specific primers for target genes (e.g., OsPBZ1, OsKSL4) and a reference gene.

  • Data Analysis: The relative expression of the target genes is calculated and compared between treated and control samples.

Experimental_Workflow cluster_prep Preparation & Treatment cluster_analysis Analysis cluster_metabolomics Metabolomics cluster_genomics Transcriptomics cluster_results Data Interpretation start Plant Cultivation (e.g., Rice) treatment Chemical Treatment (TPC, PBZ, Control) start->treatment sampling Sample Collection (Time Course) treatment->sampling extraction_m Metabolite Extraction sampling->extraction_m rna RNA Extraction sampling->rna lcms LC-MS/MS Analysis (Phytoalexins) extraction_m->lcms gcms GC-MS Analysis (Primary Metabolites) extraction_m->gcms data Comparative Data Analysis lcms->data gcms->data cdna cDNA Synthesis rna->cdna qpcr qRT-PCR Analysis cdna->qpcr qpcr->data conclusion Mechanism Elucidation data->conclusion

Caption: General experimental workflow for comparative analysis.

Conclusion and Future Outlook

Both this compound and Probenazole are effective tools for managing plant diseases by activating the host's own defense systems.

  • Probenazole stands as a classic SAR inducer, with its mechanism of activating the SA biosynthesis pathway via ICS now well-understood. Its long history of use without reports of pathogen resistance highlights the durability of host-mediated resistance strategies.[3][4]

  • This compound represents a next-generation compound with a powerful dual-action mechanism. It not only induces SAR at a level comparable to Probenazole but also provides a direct antifungal effect.[1][5] Its unique and potent ability to induce phytoalexin accumulation marks a significant point of differentiation, offering an additional layer of chemical defense that likely contributes to its high efficacy.[5]

For researchers and drug development professionals, the comparative study of these two molecules provides valuable insights. The success of Probenazole underscores the potential of targeting upstream regulators of the SA pathway. This compound's dual mechanism offers a compelling blueprint for developing novel fungicides that are less prone to resistance, by simultaneously targeting the pathogen and bolstering the plant's innate immunity. Future research could focus on identifying the specific plant receptors for these compounds to further refine the development of targeted and effective plant defense activators.

References

Tolprocarb's Efficacy in Eliciting Phytoalexin Accumulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tolprocarb's effect on phytoalexin accumulation in plants, benchmarked against other well-known elicitors: chitosan, salicylic acid, and jasmonic acid. The information is supported by experimental data to assist researchers in understanding the potential of these compounds in inducing plant defense mechanisms.

Executive Summary

This compound, a novel fungicide, has been shown to be a potent inducer of diterpenoid phytoalexins in rice, specifically momilactones and phytocassanes. This elicitation effect appears to be more robust compared to conventional resistance inducers like probenazole and carpropamid. The underlying mechanism for this compound's activity is linked to the salicylic acid (SA) signaling pathway. In comparison, other elicitors such as chitosan, salicylic acid (SA), and jasmonic acid (JA) also trigger phytoalexin accumulation, but their effectiveness and the specific types of phytoalexins produced can vary depending on the plant species and the elicitor's concentration.

Quantitative Comparison of Phytoalexin Accumulation

The following tables summarize the quantitative data on phytoalexin accumulation induced by this compound and other elicitors. It is important to note that the experimental conditions and plant species may vary between studies, which should be taken into consideration when making direct comparisons.

Table 1: this compound-Induced Phytoalexin Accumulation in Rice (Oryza sativa)

PhytoalexinTreatmentConcentration (µg/g FW)Fold Increase vs. ControlReference
Momilactone AThis compound (100 µM)1.8 ± 0.4~18
Momilactone BThis compound (100 µM)0.5 ± 0.1~10
Phytocassane BThis compound (100 µM)0.2 ± 0.05~4
Phytocassane CThis compound (100 µM)0.1 ± 0.02~5
Phytocassane EThis compound (100 µM)0.3 ± 0.07~6
Momilactone AProbenazole (1 mM)Not significant-
Momilactone ACarpropamid (30 µM)Not significant-

Table 2: Phytoalexin Accumulation Induced by Other Elicitors

ElicitorPlant SpeciesPhytoalexinConcentrationFold Increase vs. ControlReference
Chitosan (1.5 kDa, 20% DA)Grapevine (Vitis vinifera)trans-Resveratrol200 µg/mL~15
Chitosan (1.5 kDa, 20% DA)Grapevine (Vitis vinifera)trans-ε-viniferin200 µg/mL~25
Salicylic AcidCommon Bean (Phaseolus vulgaris)Phaseollin3.62 mM50-100
Salicylic AcidCommon Bean (Phaseolus vulgaris)Coumestrol3.62 mM50-100
Jasmonic AcidRice (Oryza sativa) cell cultureMomilactone A10⁻⁴ MSignificant induction

Experimental Protocols

A detailed methodology for the extraction and quantification of diterpenoid phytoalexins in rice leaves is provided below, based on established protocols.

Protocol: Extraction and Quantification of Diterpenoid Phytoalexins from Rice Leaves by LC-MS/MS

  • Sample Preparation:

    • Harvest rice leaves at the designated time points after elicitor treatment.

    • Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol containing an internal standard (e.g., C¹³-labeled phytoalexin).

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants.

  • Purification (Optional but Recommended):

    • For cleaner samples, the pooled supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18).

    • Condition the cartridge with methanol followed by water.

    • Load the sample and wash with water to remove polar impurities.

    • Elute the phytoalexins with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Employ a binary solvent system:

        • Solvent A: Water with 0.1% formic acid.

        • Solvent B: Acetonitrile with 0.1% formic acid.

      • Run a gradient elution to separate the phytoalexins.

    • Mass Spectrometry (MS):

      • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive or negative ion mode.

      • Optimize the MS parameters (e.g., spray voltage, source temperature, gas flows) for the target phytoalexins.

      • Perform Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for each phytoalexin and the internal standard.

  • Quantification:

    • Generate a standard curve using authentic standards of the phytoalexins of interest.

    • Calculate the concentration of each phytoalexin in the sample based on the peak area ratio of the analyte to the internal standard and the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for phytoalexin induction by this compound and other elicitors.

tolprocarb_pathway This compound This compound PlantCell Plant Cell SA Salicylic Acid (SA) Accumulation PlantCell->SA Induces NPR1 NPR1 SA->NPR1 Activates WRKYs WRKY Transcription Factors NPR1->WRKYs Activates Phytoalexin_Biosynthesis Diterpenoid Phytoalexin Biosynthesis Genes WRKYs->Phytoalexin_Biosynthesis Upregulates PAL PAL CHS CHS DPF DPF Phytoalexins Momilactones & Phytocassanes Phytoalexin_Biosynthesis->Phytoalexins Leads to

Caption: this compound-induced phytoalexin signaling pathway.

chitosan_pathway Chitosan Chitosan Receptor Receptor (e.g., CEBiP) Chitosan->Receptor Binds to ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK ROS->MAPK Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK->Transcription_Factors Activates Phytoalexin_Biosynthesis Phytoalexin Biosynthesis Genes Transcription_Factors->Phytoalexin_Biosynthesis Upregulates Phytoalexins Phytoalexins Phytoalexin_Biosynthesis->Phytoalexins Leads to

Caption: Chitosan-induced phytoalexin signaling pathway.

sa_ja_pathways cluster_SA Salicylic Acid Pathway cluster_JA Jasmonic Acid Pathway SA Salicylic Acid (SA) NPR1 NPR1 SA->NPR1 TGA TGA Transcription Factors NPR1->TGA PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes SA_Phytoalexins Phytoalexin Biosynthesis TGA->SA_Phytoalexins JA Jasmonic Acid (JA) JAZ JAZ Repressors JA->JAZ Promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes JA_Phytoalexins Phytoalexin Biosynthesis MYC2->JA_Phytoalexins experimental_workflow Plant_Material Plant Material (e.g., Rice Seedlings) Elicitor_Treatment Elicitor Treatment (this compound, Chitosan, SA, JA, Control) Plant_Material->Elicitor_Treatment Sampling Time-Course Sampling Elicitor_Treatment->Sampling Extraction Phytoalexin Extraction Sampling->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Assessing the Synergistic Potential of Tolprocarb with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the fungicide Tolprocarb, focusing on its potential for synergistic interactions with other fungicidal compounds. While publicly available, peer-reviewed studies with quantitative data on the synergistic effects of specific this compound combinations are limited, this document outlines the theoretical basis for such synergies, presents the known efficacy of this compound, and provides detailed experimental protocols for researchers to conduct their own synergy assessments.

This compound, developed by Mitsui Chemicals Agro, Inc., is a novel fungicide with a unique dual mode of action against various plant pathogens, most notably rice blast caused by Magnaporthe grisea (Pyricularia oryzae).[1][2][3][4] Its primary mechanism is the inhibition of polyketide synthase (PKS) in the melanin biosynthesis pathway, an action classified by the Fungicide Resistance Action Committee (FRAC) as a Melanin Biosynthesis Inhibitor (MBI-P).[1][2] This is distinct from other melanin biosynthesis inhibitors that target dehydratase (MBI-D).[1] Additionally, this compound has been shown to induce Systemic Acquired Resistance (SAR) in plants, enhancing their natural defense mechanisms against a broader range of pathogens, including some bacteria.[1][3][5]

Given its unique mode of action, this compound is a prime candidate for combination therapies to enhance efficacy, broaden the spectrum of control, and manage fungicide resistance.

Theoretical Basis for Synergy

Synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. For this compound, synergistic interactions can be hypothesized with fungicides that have different modes of action, targeting multiple physiological pathways in the pathogen simultaneously.

Potential Combination Partners for this compound:

Fungicide ClassMode of Action (FRAC Group)Potential for Synergy with this compound
Strobilurins (e.g., Azoxystrobin, Pyraclostrobin)Quinone outside inhibitors (QoI) - inhibit mitochondrial respiration (FRAC Group 11)High: Combining the inhibition of melanin biosynthesis (affecting appressorial penetration) with the disruption of fungal respiration would attack two critical and unrelated life-sustaining processes. This compound shows no cross-resistance with QoI-resistant strains.[1][3]
Triazoles (e.g., Tebuconazole, Propiconazole, Difenoconazole)Demethylation inhibitors (DMI) - inhibit sterol biosynthesis in fungal cell membranes (FRAC Group 3)High: A combination would disrupt both cell membrane integrity and the initial infection process, potentially leading to a potent synergistic or additive effect.
Other Melanin Biosynthesis Inhibitors (e.g., Carpropamid - MBI-D)Inhibit different steps in the same pathway (dehydratase vs. polyketide synthase)Moderate: While targeting the same overall pathway, hitting different enzymatic steps could lead to a more complete shutdown of melanin production. However, the potential for cross-resistance, though not yet reported, should be considered.
Systemic Acquired Resistance (SAR) Inducers (e.g., Acibenzolar-S-methyl)Prime the plant's own defense mechanismsHigh: This combination would leverage both direct antifungal action from this compound and a heightened, broad-spectrum defense response from the host plant, potentially offering robust and durable protection.

Experimental Protocols

To quantitatively assess the synergistic effects of this compound with other fungicides, standardized in vitro and in vivo/field trial methodologies are essential.

In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and a partner fungicide against a target pathogen (e.g., M. oryzae).

Materials:

  • 96-well microtiter plates

  • Target fungal culture (e.g., spore suspension of M. oryzae)

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Stock solutions of this compound and the partner fungicide in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

Procedure:

  • Preparation of Fungicide Dilutions:

    • Prepare serial dilutions of this compound (Fungicide A) and the partner fungicide (Fungicide B) in the growth medium.

    • In a 96-well plate, add decreasing concentrations of Fungicide A along the y-axis and decreasing concentrations of Fungicide B along the x-axis.

    • The top row should contain only dilutions of Fungicide A, and the leftmost column should contain only dilutions of Fungicide B. The well at the intersection of these two will contain the highest concentration of both.

    • Include a fungicide-free well as a positive control for fungal growth and a medium-only well as a negative control.

  • Inoculation:

    • Prepare a standardized inoculum of the target fungus (e.g., 1 x 10^5 spores/mL).

    • Add the fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plates at an optimal temperature for the fungus (e.g., 25-28°C) for a period sufficient for growth to be visible in the positive control well (typically 48-72 hours).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each fungicide in the combination:

      • FIC of A = (MIC of A in combination) / (MIC of A alone)

      • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Field Trial Synergy Assessment

Objective: To evaluate the synergistic effect of a this compound tank-mix under field conditions.

Procedure:

  • Experimental Design:

    • Select a field with a history of the target disease (e.g., rice blast).

    • Use a randomized complete block design with at least four replications.

    • Treatments should include:

      • Untreated control

      • This compound alone at rate X

      • Partner fungicide alone at rate Y

      • This compound at rate X + Partner fungicide at rate Y

      • (Optional) Reduced rates of each fungicide in combination (e.g., 0.5X + 0.5Y).

  • Application:

    • Apply the fungicide treatments at the appropriate timing for disease control (e.g., at the tillering and booting stages for rice blast).

    • Use calibrated spray equipment to ensure uniform coverage.

  • Disease Assessment:

    • Assess disease severity at regular intervals after application using a standardized rating scale (e.g., percentage of leaf area infected or number of lesions per leaf).

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Use Colby's formula to determine the expected efficacy of the mixture:

      • Expected Efficacy (E) = X + Y - (XY/100)

      • Where X is the percent control with this compound alone and Y is the percent control with the partner fungicide alone.

    • Compare the observed efficacy of the mixture with the expected efficacy:

      • Synergy: Observed > Expected

      • Additive: Observed = Expected

      • Antagonism: Observed < Expected

Visualizations

Signaling Pathways and Modes of Action

Fungicide Modes of Action cluster_this compound This compound cluster_sar Systemic Acquired Resistance (SAR) cluster_partners Potential Synergistic Partners cluster_qoi QoI (Strobilurins) cluster_dmi DMI (Triazoles) This compound This compound PKS Polyketide Synthase (PKS) This compound->PKS Inhibits SAR_Induction SAR Induction This compound->SAR_Induction Induces Melanin Melanin Biosynthesis PKS->Melanin Appressorium Appressorium Function (Pathogen Penetration) Melanin->Appressorium Plant_Defense Plant Defense Genes (e.g., PR proteins) SAR_Induction->Plant_Defense Pathogen_Resistance Broad-Spectrum Pathogen Resistance Plant_Defense->Pathogen_Resistance QoI Azoxystrobin, etc. Mitochondria Mitochondrial Respiration (Complex III) QoI->Mitochondria Inhibits ATP ATP Production Mitochondria->ATP DMI Tebuconazole, etc. Ergosterol Ergosterol Biosynthesis DMI->Ergosterol Inhibits Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane

Caption: Modes of action for this compound and potential synergistic partners.

Experimental Workflow: In Vitro Synergy Testing

Checkerboard Assay Workflow A Prepare Serial Dilutions of this compound (A) and Partner Fungicide (B) B Dispense into 96-well Plate (Checkerboard Format) A->B C Inoculate with Fungal Spore Suspension B->C D Incubate at 25-28°C for 48-72 hours C->D E Determine MIC for Each Well (Visual Assessment) D->E F Calculate FIC Index: FICI = FIC(A) + FIC(B) E->F G Interpret Interaction: Synergy (FICI <= 0.5) Additive (0.5 < FICI <= 4.0) Antagonism (FICI > 4.0) F->G

Caption: Workflow for the in vitro checkerboard synergy assay.

References

Tolprocarb's Impact on the Rice Microbiome: A Comparative Analysis with Other Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

A Noticeable Gap in Current Research

While the fungicide tolprocarb is recognized for its dual-action mechanism in controlling rice blast, a comprehensive understanding of its impact on the intricate rice microbiome is currently absent from scientific literature. This guide synthesizes the available information on this compound's mode of action and contrasts it with the documented effects of other commonly used rice pesticides, namely tricyclazole and azoxystrobin, on the soil microbial community. This comparison aims to highlight the unique properties of this compound and underscore the critical need for research into its non-target effects.

Understanding this compound's Mode of Action

This compound stands out due to its two distinct mechanisms of action against rice pathogens. Firstly, it acts as a melanin biosynthesis inhibitor (MBI-P) by targeting the polyketide synthase in fungi, which is crucial for their virulence.[1][2][3][4] Secondly, this compound induces systemic acquired resistance (SAR) in the rice plant itself.[1][3] This is achieved by activating the salicylic acid (SA) signaling pathway, which leads to the expression of pathogenesis-related (PR) genes, such as those for β-1,3-glucanase and chitinase 1, thereby enhancing the plant's own defense mechanisms against a broader range of pathogens, including bacteria.[1]

Tolprocarb_SAR_Pathway This compound This compound Application RicePlant Rice Plant This compound->RicePlant induces SA_Pathway Salicylic Acid (SA) Signaling Pathway RicePlant->SA_Pathway activates PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PBZ1, β-1,3-glucanase, chitinase 1) SA_Pathway->PR_Genes leads to SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR results in

Caption: this compound's induction of Systemic Acquired Resistance in rice.

Comparative Impact on the Rice Microbiome: this compound vs. Other Pesticides

Direct comparative data on the impact of this compound on the rice microbiome is not available. However, studies on other pesticides provide a baseline for potential effects.

Tricyclazole: This fungicide, also a melanin biosynthesis inhibitor, appears to have a limited impact on the structure and diversity of soil bacterial and fungal communities.[5][6] This is thought to be due to its low bioavailability in the soil.[5] While the parent compound may not significantly alter the microbiome, the potential effects of its degradation products warrant further investigation. Some studies have noted the persistence of tricyclazole in soil.[7][8]

Azoxystrobin: In contrast, the strobilurin fungicide azoxystrobin has been shown to have a more pronounced effect on the soil microbiome. Studies have demonstrated that azoxystrobin can reduce the diversity and abundance of soil fungi, and at higher concentrations, it can also inhibit bacteria and actinomycetes.[9][10][11][12] Furthermore, it has been shown to inhibit the activity of crucial soil enzymes involved in nutrient cycling.[9][10][11][13]

Quantitative Comparison of Pesticide Effects on Soil Microbiome

The following tables summarize the reported effects of tricyclazole and azoxystrobin on key indicators of soil microbial health. Data for this compound is currently unavailable.

Table 1: Impact on Microbial Population

PesticideMicrobial GroupEffectConcentrationSource
This compound Bacteria, Fungi, ActinomycetesData Not Available--
Tricyclazole Bacteria, FungiNo significant effect on structure and diversityField recommended rates[5][6]
Azoxystrobin BacteriaInhibition at high doses32.92 mg/kg[9]
FungiInhibition0.110 mg/kg and higher[9][10]
ActinomycetesInhibition at high doses22.50 mg/kg[10][11]

Table 2: Impact on Soil Enzyme Activity

PesticideEnzymeEffectConcentrationSource
This compound -Data Not Available--
Tricyclazole -Data Not Available--
Azoxystrobin DehydrogenasesInhibition22.50 mg/kg[10][11]
Alkaline PhosphataseInhibition22.50 mg/kg[10][11]
Acid PhosphataseInhibition22.50 mg/kg[10][11]
UreaseInhibition22.50 mg/kg[10][11]
CatalaseStimulation0.110 mg/kg[9]

Experimental Protocols for Assessing Pesticide Impact on Rice Microbiome

To address the existing knowledge gap, future research on this compound's impact on the rice microbiome could follow a comprehensive experimental workflow.

Experimental_Workflow cluster_field Field/Greenhouse Experiment cluster_lab Laboratory Analysis cluster_analysis Data Analysis Pesticide_Application Pesticide Application (this compound, Other Pesticides, Control) Soil_Sampling Soil and Rhizosphere Sample Collection (Multiple Time Points) Pesticide_Application->Soil_Sampling DNA_Extraction Soil DNA Extraction Soil_Sampling->DNA_Extraction Enzyme_Assay Soil Enzyme Activity Assays Soil_Sampling->Enzyme_Assay Microbial_Analysis Microbial Community Analysis DNA_Extraction->Microbial_Analysis Sequencing 16S rRNA & ITS Amplicon Sequencing Microbial_Analysis->Sequencing Statistical_Analysis Statistical Analysis Enzyme_Assay->Statistical_Analysis Bioinformatics Bioinformatic Analysis (Diversity, Composition) Sequencing->Bioinformatics Bioinformatics->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical workflow for studying pesticide effects on the rice microbiome.

A detailed methodology would involve:

  • Experimental Design: Establishing rice plots treated with this compound, other relevant pesticides (e.g., tricyclazole, azoxystrobin), and a control group with no pesticide application.

  • Sample Collection: Collecting soil and rhizosphere samples at various time points after pesticide application to assess both short-term and long-term effects.[14]

  • Microbial Community Analysis:

    • DNA Extraction: Isolating total DNA from soil samples.

    • High-Throughput Sequencing: Amplifying and sequencing the 16S rRNA gene for bacteria and the ITS region for fungi to determine microbial diversity and community composition.[14]

  • Soil Enzyme Activity Assays: Measuring the activity of key soil enzymes such as dehydrogenases, phosphatases, urease, and catalase to evaluate the impact on nutrient cycling processes.[9][10][11][13]

  • Data Analysis: Employing statistical methods to compare the microbial community structure and enzyme activities between the different treatment groups and the control.

Conclusion and Future Directions

The dual-action mechanism of this compound, particularly its ability to induce systemic acquired resistance in rice, suggests a more complex interaction with the plant system compared to traditional fungicides. While this may have indirect benefits for the plant, its direct and indirect effects on the vast and diverse rice microbiome remain a significant unknown.

In contrast, the available evidence indicates that other pesticides like azoxystrobin can have detrimental effects on soil microbial communities and their functions. Tricyclazole appears to be more benign in this regard, though further research is needed.

For researchers, scientists, and drug development professionals, the lack of data on this compound's microbiome impact represents a critical research gap. Future studies employing the methodologies outlined above are essential to provide a comprehensive ecological risk assessment of this compound and to develop more sustainable rice cultivation practices that consider the health of the entire rice ecosystem.

References

Validating the Role of the Salicylic Acid Pathway in Tolprocarb-Induced Systemic Acquired Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tolprocarb's performance in inducing Systemic Acquired Resistance (SAR) through the salicylic acid (SA) pathway against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in research and development.

Introduction to this compound and Systemic Acquired Resistance

This compound is a novel fungicide that has demonstrated a dual mode of action: direct inhibition of melanin biosynthesis in fungal pathogens and the induction of Systemic Acquired Resistance (SAR) in plants.[1] SAR is a long-lasting, broad-spectrum plant defense mechanism activated throughout the plant after a localized exposure to a pathogen or certain chemical inducers. A key signaling molecule in the establishment of SAR is salicylic acid (SA). Evidence suggests that this compound's ability to induce SAR is mediated through the activation of the SA signaling pathway.[1]

This guide will delve into the experimental validation of this pathway in response to this compound, compare its effects with other known SAR inducers, and provide detailed protocols for researchers to conduct similar validation studies.

Comparative Performance of this compound in Inducing SAR

Experimental data indicates that this compound effectively induces the expression of genes associated with the salicylic acid-mediated SAR pathway. In contrast, its effect on the jasmonic acid (JA) signaling pathway, another important plant defense pathway, is minimal.

Gene Expression Analysis

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) has been used to measure the expression of key defense-related genes in rice (Oryza sativa) and Arabidopsis thaliana following treatment with this compound.

Table 1: Relative Expression of SA-Pathway Related Genes in Rice Treated with this compound

GeneFunction in SA PathwayFold Change (24 hours)Fold Change (72 hours)
PBZ1 Pathogenesis-Related (PR) protein, marker for SA-induced defenseIncreasedIncreased
β-1,3-glucanase PR protein, degrades fungal cell wallsIncreasedIncreased
Chitinase 1 PR protein, degrades fungal cell wallsIncreasedIncreased
Data summarized from studies indicating acceleration of SA-mediated signaling pathway-related genes.[1]

In Arabidopsis thaliana, this compound treatment has been shown to induce the promoter activity of the PR-1a gene, a classic marker for SA-dependent SAR.[2]

Comparison with Other SAR Inducers

While direct, comprehensive quantitative comparisons are emerging, existing studies provide valuable insights into this compound's efficacy relative to other well-known SAR inducers like probenazole (PBZ) and carpropamid.

Table 2: Comparative Effect of this compound and Other Inducers on Phytoalexin Accumulation in Rice

InducerMomilactone A AccumulationMomilactone B AccumulationPhytocassane B AccumulationPhytocassane C AccumulationPhytocassane E Accumulation
This compound Marked Increase Marked Increase Marked Increase Marked Increase Marked Increase
Probenazole (PBZ) No clear increaseNo clear increaseNo clear increaseNo clear increaseNo clear increase
Carpropamid No clear increaseNo clear increaseNo clear increaseNo clear increaseNo clear increase
This study highlights this compound's unique ability to strongly induce phytoalexin accumulation compared to other conventional resistance inducers.[3]

Furthermore, the antibacterial activity of this compound has been reported to be equivalent to that of probenazole, a commercially used plant defense activator.[2] Probenazole is known to induce SAR by stimulating the SA signaling pathway upstream of SA accumulation.[4]

Experimental Protocols

Quantification of Salicylic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol details the extraction and quantification of free and total SA from plant tissue.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (90% and 100%, HPLC grade)

  • Ethyl acetate

  • Cyclohexane

  • Trichloroacetic acid (TCA)

  • β-glucosidase

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Extraction:

    • Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder sequentially with 90% and 100% methanol.

    • Centrifuge to pellet debris and collect the supernatant.

  • Partitioning:

    • To the supernatant, add ethyl acetate and cyclohexane to partition the SA into the organic phase.

    • Separate the organic and aqueous phases. The organic phase contains free SA.

  • Hydrolysis for Total SA (Optional):

    • To the aqueous phase, add β-glucosidase to hydrolyze SA-glucosides.

    • Acidify with TCA and re-extract with ethyl acetate/cyclohexane to recover the released SA.

  • HPLC Analysis:

    • Dry the organic phases and resuspend the residue in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Detect SA using a fluorescence detector (excitation ~305 nm, emission ~407 nm).

    • Quantify SA levels by comparing the peak area to a standard curve of known SA concentrations.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to measure the expression levels of target genes.

Materials:

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (e.g., for PR-1, PBZ1)

  • Housekeeping gene primers (e.g., Actin, Ubiquitin) for normalization

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Salicylic_Acid_Pathway cluster_synthesis SA Biosynthesis cluster_signaling Downstream Signaling Pathogen Pathogen Chorismate Chorismate This compound This compound ICS1 ICS1 Chorismate->ICS1 Salicylic_Acid Salicylic Acid (SA) ICS1->Salicylic_Acid NPR1_inactive NPR1 (inactive, cytoplasm) Salicylic_Acid->NPR1_inactive NPR1_active NPR1 (active, nucleus) NPR1_inactive->NPR1_active TGA_Factors TGA Transcription Factors NPR1_active->TGA_Factors PR_Genes Pathogenesis-Related (PR) Genes TGA_Factors->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: The Salicylic Acid (SA) signaling pathway activated by pathogens or this compound.

Experimental_Workflow Start Plant Treatment Treatment_Groups Control (Mock) This compound Other SAR Inducers (e.g., BTH, PBZ) Start->Treatment_Groups Sampling Tissue Sampling at Time Points Treatment_Groups->Sampling Analysis SA Quantification (HPLC) Gene Expression (qRT-PCR) Disease Resistance Assay Sampling->Analysis Data_Comparison Comparative Data Analysis Analysis:sa->Data_Comparison Analysis:ge->Data_Comparison Analysis:dr->Data_Comparison Signaling_Comparison cluster_this compound This compound cluster_probenazole Probenazole (PBZ) Tolprocarb_node This compound SA_pathway_T SA Pathway Activation Tolprocarb_node->SA_pathway_T JA_pathway_T JA Pathway (No significant activation) Tolprocarb_node->JA_pathway_T Phytoalexin_T Strong Phytoalexin Accumulation SA_pathway_T->Phytoalexin_T PBZ_node Probenazole SA_pathway_P SA Pathway Activation PBZ_node->SA_pathway_P JA_pathway_P JA Pathway Activation PBZ_node->JA_pathway_P Phytoalexin_P No clear increase in Phytoalexins SA_pathway_P->Phytoalexin_P

References

Safety Operating Guide

Proper Disposal of Tolprocarb in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of tolprocarb, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this compound waste effectively.

Summary of this compound Hazards

Before handling this compound waste, it is crucial to be aware of its associated hazards. The following table summarizes key safety information.

Hazard CategoryDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves and eye/face protection.P261, P264, P280
Emergency If you feel unwell, call a POISON CENTER or doctor.P312
Disposal Dispose of contents/container to an approved waste disposal plant.P501

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste streams, including pure compound, contaminated labware, and solutions.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., glassware, pipette tips, vials).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Segregate this compound waste from other laboratory waste at the point of generation. Do not mix with non-hazardous waste.

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, paper towels, and empty containers) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container). Ensure the container has a secure, screw-on cap.

  • Sharps Waste: Any sharps (e.g., needles, contaminated broken glass) must be disposed of in a designated sharps container.

  • Leave at least 10% headspace in liquid waste containers to allow for expansion.

3. Labeling of Waste Containers:

  • Immediately label all waste containers with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

4. Storage of this compound Waste:

  • Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[1][2]

  • Ensure that the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Use secondary containment, such as a spill tray, for liquid waste containers to prevent the spread of potential leaks.[3]

5. Arranging for Disposal:

  • Do not dispose of this compound waste down the drain or in the regular trash.[3][4]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[2][5]

  • Follow all institutional procedures for waste pickup, which may include completing a specific form or online request.

  • Your EHS department will ensure the waste is transported to and disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols and information from safety data sheets. Key experimental protocols referenced in the development of these guidelines include:

  • Hazard Communication: Following the hazard statements and precautionary measures outlined in the Safety Data Sheet for this compound.

  • Chemical Waste Segregation: Implementing standard laboratory procedures for separating hazardous chemical waste from non-hazardous waste streams to prevent reactions and ensure proper disposal.

  • Satellite Accumulation Area (SAA) Management: Adhering to guidelines for the temporary storage of hazardous waste in a designated area within the laboratory.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

TolprocarbDisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_waste Sharps Waste is_sharp->sharps_waste Yes solid_waste Solid Waste (e.g., PPE, contaminated labware) is_liquid->solid_waste No liquid_waste Liquid Waste (e.g., solutions) is_liquid->liquid_waste Yes collect_solid Collect in Lined Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Compatible Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps label_waste Label Container: 'Hazardous Waste - this compound' + Hazards & Date collect_sharps->label_waste collect_liquid->label_waste collect_solid->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) for Pickup secondary_containment->contact_ehs end Disposal at Approved Waste Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tolprocarb

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the fungicide Tolprocarb, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended based on the Safety Data Sheet (SDS).

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategoryRecommendation
Eye/Face Protection Wear safety glasses with side-shields or goggles.[1]
Hand Protection Wear protective gloves.[1]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection In case of insufficient ventilation, wear suitable respiratory equipment.[1]

Hazard Identification and Precautionary Measures

This compound is classified with specific health hazards that necessitate careful handling.

Table 2: Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302 - Harmful if swallowed.[1]
Skin corrosion/irritationCategory 2H315 - Causes skin irritation.[1]
Serious eye damage/eye irritationCategory 2H319 - Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureCategory 3H335 - May cause respiratory irritation.[1]

To mitigate these risks, the following precautionary measures should be strictly adhered to.

Table 3: Precautionary Statements for Handling this compound

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash face, hands and any exposed skin thoroughly after handling.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Operational and Disposal Plans

A clear and concise plan for the routine handling and disposal of this compound, as well as for emergency situations, is essential for laboratory safety.

Handling Procedures:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Avoid contact with skin, eyes, or clothing.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Take off contaminated clothing and wash it before reuse.[1]

Disposal Plan:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Emergency Spill Response Workflow

In the event of a this compound spill, a structured response is critical to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal cluster_reporting Reporting Evacuate Evacuate Immediate Area Alert Alert Others & Safety Officer Evacuate->Alert Ensure safety of personnel Assess Assess the Spill Alert->Assess Once safe to do so PPE Don Appropriate PPE Assess->PPE If spill is manageable Contain Contain the Spill PPE->Contain Prevent spreading Absorb Absorb with Inert Material Contain->Absorb Collect Collect Residue Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolprocarb
Reactant of Route 2
Reactant of Route 2
Tolprocarb

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。